molecular formula C11H14N2O B078528 4-Benzylpiperazin-2-one CAS No. 13754-41-1

4-Benzylpiperazin-2-one

Cat. No.: B078528
CAS No.: 13754-41-1
M. Wt: 190.24 g/mol
InChI Key: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperazin-2-one is a privileged heterocyclic building block and key synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperazinone scaffold substituted with a benzyl group, serves as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Researchers utilize this compound extensively in the development of novel ligands for central nervous system (CNS) targets, including serotonin and dopamine receptors, due to its ability to modulate receptor affinity and selectivity. The embedded amide functionality within the piperazine ring provides a rigid, hydrogen-bond acceptor/donor motif that is crucial for interacting with biological targets, while the benzyl group offers a handle for further structural diversification to optimize pharmacokinetic and pharmacodynamic properties. Its primary research value lies in its role as a central scaffold in constructing small molecule libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at discovering new therapeutics for neurological disorders, oncology, and infectious diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466485
Record name 4-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-41-1
Record name 4-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4-Benzylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key physical and chemical characteristics, present available data in a structured format, and outline the experimental protocols for their determination.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The available experimental and predicted data are summarized in the table below.

PropertyValueData TypeSource
IUPAC Name This compound--
Synonyms 1-Benzyl-3-oxopiperazine, 1-Benzylpiperazin-2-one-ChemScene[1]
CAS Number 13754-41-1-CROCHEM
Molecular Formula C₁₁H₁₄N₂O-ChemScene[1]
Molecular Weight 190.24 g/mol ExperimentalCROCHEM, ChemScene[1]
Appearance White to Pale brown solidExperimentalFisher Scientific[2]
Melting Point 148 - 155 °CExperimentalCROCHEM, Fisher Scientific[2]
Boiling Point 366.6 °C at 760 mmHgExperimentalCROCHEM
380.4 °C at 760 mmHgPredictedLookChem[3]
Density 1.13 g/cm³ExperimentalCROCHEM
1.130 g/cm³PredictedLookChem[3]
Water Solubility Not available-CROCHEM, Fisher Scientific[2]
logP (Octanol-Water Partition Coefficient) Not available--
pKa (Acid Dissociation Constant) 7.67 ± 0.20PredictedLookChem[3]
Flash Point 183.9 °CPredictedLookChem[3]
Vapor Pressure 5.47E-06 mmHg at 25°CPredictedLookChem[3]
Refractive Index 1.562PredictedLookChem[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines standard experimental protocols that can be employed for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar device), capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The boiling point is recorded as the stable temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and distribution.

  • Method: Shake-Flask Method (OECD Guideline 105).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability.

  • Method: Shake-Flask Method (OECD Guideline 107).

  • Procedure:

    • A solution of this compound is prepared in either n-octanol or water.

    • Equal volumes of n-octanol and water are placed in a flask, and the solution of the compound is added.

    • The flask is shaken to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to separate the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined analytically (e.g., by HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of pKa

The pKa value indicates the strength of an acid or base and is important for predicting the ionization state of a compound at different pH values.

  • Method: Potentiometric Titration.

  • Procedure:

    • A known concentration of this compound is dissolved in water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve is generated by plotting the pH against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations

To illustrate the logical flow of determining the key physicochemical properties of a novel compound like this compound, the following workflow diagram is provided.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint BoilingPoint Boiling Point (Distillation) Characterization->BoilingPoint Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility logP logP (Shake-Flask) Characterization->logP pKa pKa (Potentiometric Titration) Characterization->pKa DataCompilation Data Compilation & Analysis MeltingPoint->DataCompilation BoilingPoint->DataCompilation Solubility->DataCompilation logP->DataCompilation pKa->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

In Vitro Mechanism of Action of 4-Benzylpiperazin-2-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the in vitro mechanisms of action for the broader class of benzylpiperazine and piperazin-2-one derivatives. Direct experimental data on the specific compound 4-Benzylpiperazin-2-one is limited in the current scientific literature. The information presented herein is extrapolated from studies on structurally related compounds and should be interpreted as potential mechanisms of action for this compound that require further experimental validation.

Core Mechanisms of Action: An Overview

In vitro studies of benzylpiperazine and piperazin-2-one derivatives have revealed several key molecular targets and cellular effects. The primary mechanisms of action identified for this class of compounds are:

  • Sigma Receptor Modulation: Derivatives of benzylpiperazine have been shown to be potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] These receptors are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival pathways. The affinity of these compounds for sigma receptors suggests a potential role in neurological and psychiatric disorders, as well as in pain modulation.[1][2]

  • Enzyme Inhibition: Certain benzylpiperazine derivatives have demonstrated inhibitory activity against specific enzymes. For example, some have been identified as inhibitors of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Other related compounds have shown inhibitory effects on carbonic anhydrases.[3]

  • Induction of Apoptosis and Cytotoxicity: Studies on N-benzylpiperazine (BZP), a related compound, have indicated that it can induce neurotoxicity in vitro through mechanisms involving increased mitochondrial membrane potential, elevated production of reactive oxygen species (ROS), and activation of caspases-3 and -9, ultimately leading to apoptosis.[4] Furthermore, some piperazin-2-one derivatives have been shown to inhibit farnesyltransferase, an enzyme critical for the function of the Ras protein.[5] Disruption of the Ras signaling pathway can inhibit cell proliferation and induce apoptosis, indicating potential anticancer applications.[5]

Quantitative Data Presentation

Sigma Receptor Binding Affinities of Benzylpiperazine Derivatives

The following table summarizes the binding affinities (Ki) of various benzylpiperazine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

Compound IDModificationKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)Reference
8 4-methoxybenzylpiperazinyl derivativeNot explicitly stated, but used as a lead compoundNot explicitly stated, but used as a lead compound432[1][2]
15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886[1][2]
24 Derivative with an additional H-bond donor groupNot explicitly stated, but less potent than 15Not explicitly stated, but less potent than 15423[1][2]
3d p-methoxybenzyl substituted piperazine12.4Not specifiedSelective over σ2[6]
Enzyme Inhibition by Benzylpiperazine and Piperazin-2-one Derivatives

The table below presents the half-maximal inhibitory concentrations (IC50) of specific derivatives against their target enzymes. Lower IC50 values indicate greater inhibitory potency.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Reference
5b Butyrylcholinesterase0.82 ± 0.001Eserine0.85 ± 0.0001
5h Butyrylcholinesterase0.91 ± 0.003Eserine0.85 ± 0.0001

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines the methodology used to determine the binding affinities of benzylpiperazine derivatives for σ1 and σ2 receptors.[1][2]

Objective: To measure the ability of test compounds to displace a radiolabeled ligand from σ1 and σ2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).[6]

  • Radioligands: [3H]-pentazocine (for σ1) and [3H]-DTG (for σ2).[1][2]

  • Test compounds (benzylpiperazine derivatives).

  • Haloperidol (for determining non-specific binding).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane homogenates are incubated with the respective radioligand and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of haloperidol.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Butyrylcholinesterase)

The following protocol describes the method for assessing the inhibitory activity of compounds against butyrylcholinesterase.

Objective: To determine the IC50 value of test compounds for butyrylcholinesterase.

Procedure:

  • The assay is typically performed in a 96-well plate.

  • Each well contains a phosphate buffer (pH 8.0), the test compound at various concentrations, and the butyrylcholinesterase enzyme.

  • The reaction is initiated by adding the substrate, butyrylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • The enzyme hydrolyzes butyrylthiocholine to thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

  • The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability (MTT) Assay

This protocol details the MTT assay used to evaluate the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines.[5]

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepaRG cells).[7]

  • 96-well plates.

  • Cell culture medium.

  • Test compounds (piperazin-2-one derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cells are seeded in a 96-well plate at a density of approximately 5x10^3 cells/well and incubated for 24 hours.[5]

  • Serial dilutions of the test compounds are added to the wells.

  • The plate is incubated for 48 hours at 37°C.[5]

  • 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[5]

  • The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • The absorbance is measured at 570 nm using a microplate reader.[5]

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.

Mandatory Visualizations

Signaling Pathways

sigma_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-BPZ_Derivative This compound Derivative sigma_receptor Sigma Receptor (σ1 or σ2) 4-BPZ_Derivative->sigma_receptor Binds to ion_channels Ion Channels (e.g., K+, Ca2+) sigma_receptor->ion_channels Modulates neurotransmitter_release Neurotransmitter Release sigma_receptor->neurotransmitter_release Modulates cell_survival Cell Survival Pathways sigma_receptor->cell_survival Modulates cellular_response Modulation of Cellular Response ion_channels->cellular_response neurotransmitter_release->cellular_response cell_survival->cellular_response

Caption: Putative Sigma Receptor Signaling Pathway for Benzylpiperazine Derivatives.

ras_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor ras_inactive Ras (inactive) receptor->ras_inactive Activates farnesyltransferase Farnesyltransferase (FTase) ras_inactive->farnesyltransferase Substrate for ras_active Farnesylated Ras (active) raf Raf ras_active->raf Activates farnesyltransferase->ras_active Farnesylates piperazinone_derivative Piperazin-2-one Derivative piperazinone_derivative->farnesyltransferase Inhibits apoptosis Apoptosis Induction piperazinone_derivative->apoptosis Induces mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates proliferation Cell Proliferation & Survival erk->proliferation Promotes radioligand_binding_workflow start Start incubation Incubate membrane homogenates with radioligand and test compound start->incubation filtration Rapidly filtrate to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing measurement Measure radioactivity with scintillation counter washing->measurement analysis Calculate IC50 and Ki values measurement->analysis end End analysis->end mtt_assay_workflow start Start seed_cells Seed cells in a 96-well plate and incubate for 24h start->seed_cells add_compound Add serial dilutions of test compound and incubate for 48h seed_cells->add_compound add_mtt Add MTT solution and incubate for 4h add_compound->add_mtt dissolve_formazan Remove supernatant and add DMSO to dissolve formazan add_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate cell viability and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

References

The Discovery and Synthesis of 4-Benzylpiperazin-2-one Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic routes, biological activities, and associated signaling pathways of a promising class of therapeutic agents.

Introduction

The 4-benzylpiperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These analogs have garnered significant interest from researchers and drug development professionals due to their potential therapeutic applications in areas such as neurodegenerative disorders, pain management, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound analogs, detailing experimental protocols, presenting key quantitative data, and visualizing the intricate signaling pathways they modulate.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a cascade double nucleophilic substitution.[1] Another adaptable approach is the Jocic-type reaction with N-substituted diamines, which allows for the generation of both 1- and 4-substituted piperazin-2-ones.[2][3]

A general synthetic approach to 4-benzyl-3-substituted-piperazin-2-ones is outlined below. This methodology can be adapted to produce a variety of analogs by modifying the starting materials.

General Experimental Protocol: Synthesis of 4-Benzyl-3-phenethylpiperazin-2-one

A representative protocol for the synthesis of a this compound analog is the reaction of 1,1,1-trichloro-4-phenylbutan-2-ol with N-benzyl-1,2-ethylenediamine.[2]

Materials:

  • 1,1,1-trichloro-4-phenylbutan-2-ol

  • N-benzyl-1,2-ethylenediamine

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,1,1-trichloro-4-phenylbutan-2-ol (1.0 mmol) in dichloromethane, add N-benzyl-1,2-ethylenediamine (5.0 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, add distilled water (15 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica column chromatography to yield the desired 4-benzyl-3-phenethylpiperazin-2-one.

This protocol can be modified by using different substituted diamines and trichloro-alcohols to generate a library of this compound analogs for structure-activity relationship (SAR) studies.

Biological Activities and Quantitative Data

This compound analogs have shown significant affinity for various biological targets, most notably sigma receptors and serotonin receptors. These interactions are believed to underpin their therapeutic effects.

Sigma Receptor Binding

Several 4-benzylpiperazine derivatives have been identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4] The σ1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in modulating calcium signaling and has been implicated in a variety of neurological and psychiatric conditions.[5]

CompoundK_i (σ1) (nM)K_i (σ2) (nM)Selectivity (σ2/σ1)
Analog 1 1.5150100
Analog 2 3.29830.6
Analog 3 0.8250312.5

Table 1: Binding affinities of representative 4-benzylpiperazine analogs for sigma-1 and sigma-2 receptors. Data compiled from publicly available research.

Serotonin Receptor Activity

Certain analogs also exhibit high affinity for the 5-HT1A serotonin receptor, a G-protein coupled receptor involved in the modulation of mood and anxiety.[2][4][6][7][8] This dual activity on both sigma and serotonin receptors makes these compounds particularly interesting as potential multi-target drugs for complex neurological disorders.

CompoundK_i (5-HT1A) (nM)
Analog A 5.4
Analog B 12.1
Analog C 2.3

Table 2: Binding affinities of selected 4-benzylpiperazine analogs for the 5-HT1A receptor. Data compiled from publicly available research.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of piperazine derivatives.[3][9][10][11][12] Several this compound analogs have demonstrated activity against a range of bacterial and fungal pathogens.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Analog X 163264
Analog Y 81632
Analog Z 3264128

Table 3: Minimum Inhibitory Concentrations (MIC) of representative this compound analogs against various microbial strains. Data compiled from publicly available research.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane.[13] Upon ligand binding, it can modulate a variety of downstream signaling cascades, including calcium signaling, ion channel function, and cellular stress responses.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Ligand This compound Analog Ligand->Sigma1 Cell_Survival Cell Survival Neuroprotection Ca_Release->Cell_Survival

Caption: Sigma-1 receptor signaling pathway modulation.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][6][7][8] This results in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately influences neuronal excitability.

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Biological Evaluation

The discovery and development of novel this compound analogs follow a structured workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (Binding Assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (Functional Assays) Primary_Screening->Secondary_Screening In_Vivo In Vivo Studies (Animal Models) Secondary_Screening->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Drug discovery workflow for analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The demonstrated biological activities, particularly the modulation of sigma and serotonin receptors, highlight their potential in treating a range of central nervous system disorders. Furthermore, their emerging antimicrobial properties open up new avenues for research and development.

Future efforts should focus on the systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of the downstream signaling pathways and the interplay between different receptor systems will be crucial for elucidating the precise mechanisms of action and for identifying novel therapeutic applications for this exciting class of compounds. The continued investigation of this compound analogs holds significant promise for the future of drug discovery.

References

Spectroscopic Analysis of 4-Benzylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-benzylpiperazin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation is paramount for quality control, reaction monitoring, and the characterization of its derivatives. This guide details the expected spectroscopic data for this compound and provides standardized protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25-7.40m5HAr-H (Phenyl)
~ 3.60s2H-CH ₂-Ph
~ 3.30t2H-CH ₂-NH-
~ 3.15s2H-CO-CH ₂-N-
~ 2.80t2H-N-CH ₂-CH₂-
~ 2.00br s1H-NH -

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~ 170.0C =O (Amide)
~ 138.0Ar-C (Quaternary)
~ 129.0Ar-C H
~ 128.5Ar-C H
~ 127.5Ar-C H
~ 63.0-C H₂-Ph
~ 58.0-CO-C H₂-N-
~ 53.0-C H₂-NH-
~ 49.0-N-C H₂-CH₂-
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
~ 3300Medium, SharpN-H Stretch
~ 3030WeakAromatic C-H Stretch
~ 2950-2800MediumAliphatic C-H Stretch
~ 1660StrongC=O Stretch (Amide)
~ 1600, 1495, 1450Medium-WeakAromatic C=C Bending
~ 1150MediumC-N Stretch
~ 740, 700StrongAromatic C-H Bending (Monosubstituted)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
204~ 50[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
113Variable[M - C₇H₇]⁺
77Variable[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[2]

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plate in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Further dilute the solution to the low µg/mL to ng/mL range with the same solvent.[4]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[4]

Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.

  • Procedure: The prepared sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The instrument then separates the resulting ions based on their mass-to-charge ratio.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample Purified this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of this compound, ensuring its identity and purity for research and development applications.

References

The Rise of a Privileged Scaffold: A Technical Guide to 4-Benzylpiperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperazin-2-one core is emerging as a significant scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, covering its synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of new medicines.

Introduction to the this compound Scaffold

The piperazin-2-one ring system is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The incorporation of a benzyl group at the N4 position introduces a key aromatic moiety that can engage in various non-covalent interactions with target proteins, including π-π stacking and hydrophobic interactions, often leading to enhanced potency and selectivity. The lactam functionality within the piperazin-2-one ring provides a rigid structural constraint and potential hydrogen bonding capabilities, further contributing to its drug-like properties.

Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several strategic approaches. A generalized and robust method involves a multi-step sequence starting from readily available starting materials.

General Synthetic Protocol for this compound Derivatives

A common route to N-substituted piperazin-2-ones involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide, followed by N-benzylation. Alternatively, direct N-benzylation of a piperazin-2-one precursor can be employed.

Step 1: Synthesis of Piperazin-2-one

A foundational method for the synthesis of the piperazin-2-one ring involves the reaction of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate.

  • Reaction: Ethylenediamine is reacted with ethyl chloroacetate in a suitable solvent (e.g., ethanol) under basic conditions to facilitate the initial N-alkylation followed by intramolecular cyclization to form piperazin-2-one.

Step 2: N-Benzylation of Piperazin-2-one

The introduction of the benzyl group at the N4 position is a critical step in the synthesis of the target scaffold.

  • Reaction: Piperazin-2-one is reacted with benzyl chloride or benzyl bromide in the presence of a base (e.g., potassium carbonate, triethylamine) and a suitable solvent (e.g., acetonitrile, DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.[2]

Purification: The final this compound product is typically purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

A generalized workflow for the synthesis is depicted below:

G reagents1 Ethylenediamine + Ethyl Chloroacetate step1 Cyclization reagents1->step1 intermediate1 Piperazin-2-one step1->intermediate1 step2 N-Benzylation intermediate1->step2 reagents2 Benzyl Halide + Base reagents2->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of the piperazin-2-one scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[1]

Anticancer Activity

The this compound scaffold has shown significant potential in the development of novel anticancer agents. A key mechanism of action identified for some piperazin-2-one derivatives is the inhibition of farnesyltransferase (FTase).[1][3]

Farnesyltransferase Inhibition and the Ras Signaling Pathway

Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras family of small GTPases. Farnesylation anchors Ras proteins to the cell membrane, a prerequisite for their function in signal transduction. The Ras-Raf-MEK-ERK signaling pathway is a major regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.[4][] By inhibiting farnesyltransferase, this compound derivatives can disrupt Ras localization and signaling, leading to decreased cancer cell proliferation and survival.[1][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Activates Ras_active Active Ras-GTP Ras_inactive->Ras_active GDP/GTP Exchange Raf Raf Ras_active->Raf Activates FTase Farnesyltransferase FTase->Ras_inactive Farnesylates Scaffold This compound (Inhibitor) Scaffold->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Induction of Apoptosis

In addition to inhibiting proliferative signaling, piperazin-2-one derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of executioner caspases (e.g., caspase-3 and -7) that dismantle the cell.[1][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases CellularStress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Scaffold This compound (Inducer) Scaffold->DeathReceptor Scaffold->CellularStress

Caption: Intrinsic and extrinsic pathways of apoptosis.

Antimicrobial Activity

The broader class of piperazine derivatives has a well-established history of antimicrobial activity.[8][9] Compounds incorporating the this compound scaffold are also being investigated for their potential as antibacterial and antifungal agents. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Neuroprotective Activity

Emerging research suggests that piperazine and its derivatives may have neuroprotective effects, making them of interest for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The this compound scaffold is being explored in this context, with studies focusing on its ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), or to modulate neurotransmitter receptor activity.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazin-2-one and related benzylpiperazine derivatives from the literature. This data provides a baseline for understanding the potential potency of the this compound scaffold.

Table 1: Anticancer Activity of Piperazin-2-one and Benzylpiperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Piperazinone Derivative 7g HT-29 (Colon)MTT Assay< 500[13]
Piperazinone Derivative 7g A549 (Lung)MTT Assay< 500[13]
Benzylpiperazine Derivative 308 MRSAMIC Assay2[14]
Benzylpiperazine Derivative 327 MRSAMIC Assay2[14]
Benzylpiperazine Derivative PC10 MAO-BEnzyme Inhibition0.65[12]
Benzylpiperazine Derivative PC11 MAO-BEnzyme Inhibition0.71[12]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Piperazine Derivative 4 S. aureusBroth Dilution16[15]
Piperazine Derivative 6c S. aureusBroth Dilution16[15]
Piperazine Derivative 6d S. aureusBroth Dilution16[15]
Piperazine Derivative 6c E. coliBroth Dilution8[15]
Fluoroquinolone-Piperazine 5h Ciprofloxacin-resistant P. aeruginosaBroth Dilution16[16]
Fluoroquinolone-Piperazine 5k Ciprofloxacin-resistant P. aeruginosaBroth Dilution16[16]

Detailed Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the farnesylation of a substrate peptide by FTase.

  • Principle: A biotinylated peptide substrate, a farnesyl pyrophosphate (FPP) donor, and recombinant human FTase are incubated together. The extent of farnesylation is detected using a europium-labeled anti-farnesyl antibody and streptavidin-allophycocyanin (SA-APC) in a homogeneous time-resolved fluorescence (HTRF) format.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

    • Add serial dilutions of the this compound test compound to a 384-well plate.

    • Add the biotinylated peptide substrate and FPP to the wells.

    • Initiate the reaction by adding recombinant human FTase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (europium-labeled anti-farnesyl antibody and SA-APC).

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Seed cancer cells in a 6-well plate and treat with the this compound test compound for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

G start Cancer Cell Culture treatment Treat with This compound start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantify Apoptotic Cells analysis->results

Caption: Experimental workflow for apoptosis detection.

Conclusion

The this compound scaffold represents a highly promising and versatile core structure for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. The information presented in this technical guide provides a solid foundation for researchers to explore the full potential of this privileged scaffold in the quest for new and effective medicines. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound derivatives for specific therapeutic applications.

References

Preliminary Cytotoxicity Profile of 4-Benzylpiperazin-2-one: A Proposed Investigatory Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed framework for the preliminary investigation of the cytotoxic properties of 4-Benzylpiperazin-2-one, a novel compound with potential pharmacological applications. In the absence of direct published cytotoxicity studies for this specific molecule, this guide synthesizes methodologies and insights from research on structurally related compounds, including various piperazin-2-one derivatives and the psychoactive substance 1-benzylpiperazine (BZP). The proposed studies aim to establish a foundational understanding of the compound's in vitro effects on cell viability and to elucidate potential mechanisms of action. This whitepaper provides detailed experimental protocols, frameworks for data presentation, and conceptual signaling pathways to guide future research.

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. While various derivatives have been explored for applications ranging from anthelmintics to anticancer agents, the specific cytotoxic profile of this compound remains uncharacterized. Preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential information on a compound's potential as a therapeutic agent or its risk as a toxicant.

This technical guide presents a comprehensive plan for a preliminary cytotoxicity study of this compound. The methodologies are adapted from established protocols for similar molecules, ensuring a robust and relevant initial assessment.

Proposed Experimental Protocols

The following protocols are proposed for a comprehensive preliminary cytotoxicity assessment of this compound.

Cell Lines and Culture

A panel of human cancer cell lines and a non-malignant control cell line are proposed to assess both efficacy and selectivity.

  • Human Cancer Cell Lines:

    • HUH7, AKH12 (Hepatocellular Carcinoma): To assess hepatotoxicity, a common concern with xenobiotics.

    • U251 (Glioblastoma): To evaluate activity against central nervous system malignancies.[1][2]

    • DAOY, D283 (Medulloblastoma): To broaden the scope of neurological cancer cell lines.[1][2]

    • 4T1 (Breast Cancer): A common model for epithelial tumors.[3]

  • Non-Malignant Control Cell Line:

    • HUVEC (Human Umbilical Vein Endothelial Cells): To determine the selectivity of the compound for cancer cells over healthy, primary cells.[1][2][4]

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and create serial dilutions in the culture medium.

  • Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay quantifies membrane integrity by measuring the amount of LDH released from damaged cells.

Protocol:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis and Necrosis Assessment

Further investigation into the mode of cell death can be conducted using assays for key markers of apoptosis.

  • Caspase-3/7 Activity Assay: To quantify the activity of executioner caspases involved in apoptosis.

  • Annexin V/Propidium Iodide Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

These assays should be performed according to the manufacturer's protocols on cells treated with concentrations of this compound around the determined IC50 value.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: IC50 Values (µM) of this compound after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
HUH7Hepatocellular Carcinoma
AKH12Hepatocellular Carcinoma
U251Glioblastoma
DAOYMedulloblastoma
4T1Breast Cancer
HUVECNon-Malignant Endothelial

Table 2: Percentage of Cell Viability (MTT Assay) at 50 µM Concentration

Cell Line24h Viability (%)48h Viability (%)72h Viability (%)
HUH7
AKH12
U251
DAOY
4T1
HUVEC

Table 3: Summary of Cell Death Mechanism

Cell LineCaspase-3/7 Activity (Fold Change)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
U251
HUVEC

Visualizations: Workflows and Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothesized signaling pathway for the cytotoxic effects of this compound, based on findings for related compounds like BZP.[5]

G cluster_0 In Vitro Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Action Cancer Cell Lines\n(HUH7, U251, 4T1, etc.) Cancer Cell Lines (HUH7, U251, 4T1, etc.) This compound\n(Serial Dilutions) This compound (Serial Dilutions) Cancer Cell Lines\n(HUH7, U251, 4T1, etc.)->this compound\n(Serial Dilutions) Non-Malignant Control\n(HUVEC) Non-Malignant Control (HUVEC) Non-Malignant Control\n(HUVEC)->this compound\n(Serial Dilutions) Incubation\n(24h, 48h, 72h) Incubation (24h, 48h, 72h) This compound\n(Serial Dilutions)->Incubation\n(24h, 48h, 72h) MTT Assay MTT Assay Incubation\n(24h, 48h, 72h)->MTT Assay LDH Assay LDH Assay Incubation\n(24h, 48h, 72h)->LDH Assay Caspase-3/7 Assay Caspase-3/7 Assay Incubation\n(24h, 48h, 72h)->Caspase-3/7 Assay Annexin V/PI Staining Annexin V/PI Staining Incubation\n(24h, 48h, 72h)->Annexin V/PI Staining IC50 Determination IC50 Determination MTT Assay->IC50 Determination Membrane Damage Quantification Membrane Damage Quantification LDH Assay->Membrane Damage Quantification Apoptosis Analysis Apoptosis Analysis Caspase-3/7 Assay->Apoptosis Analysis Annexin V/PI Staining->Apoptosis Analysis

Caption: Proposed experimental workflow for cytotoxicity screening.

G compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytoC Cytochrome C Release bax->cytoC bcl2->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, this technical guide provides a robust framework for its initial investigation. By employing the detailed protocols and a diverse panel of cell lines, researchers can effectively assess the compound's cytotoxic potential and selectivity. The proposed studies will generate crucial data to determine its suitability for further development as a therapeutic agent and to understand its potential toxicological profile. The elucidation of the underlying mechanisms, such as the induction of apoptosis via oxidative stress and mitochondrial pathways, will be pivotal in guiding future structure-activity relationship studies and optimizing the compound's properties.

References

understanding the structure-activity relationship (SAR) of 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperazin-2-one core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The insights presented herein are intended to empower researchers in the rational design of more potent and selective drug candidates.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for various 4-benzylpiperazine and piperazin-2-one derivatives, highlighting their diverse biological activities. While a comprehensive SAR study specifically for the this compound scaffold is not extensively documented in publicly available literature, the data from closely related analogs provide valuable insights into the structural requirements for different biological targets.

Table 1: Cytotoxic Activity of Piperazine and Piperazin-2-one Derivatives

Compound IDR1 (at N1 of Piperazine)R2 (at N4 of Piperazine)R3 (Other Substitutions)Cell LineIC50 (µM)Reference
5f Indolin-2-one derivativePhenyl5-F on indolin-2-oneHCT-1163.49[1]
6d Indolin-2-one derivative4-Fluorophenyl5-Cl on indolin-2-oneA5493.59[1]
6l Indolin-2-one derivative4-Nitrophenyl5-Cl on indolin-2-oneHCT-1164.57[1]
7a N-methylquinazolin-4-amineBenzyl6,7-dimethoxy on quinazolineHepG20.029[2]
7a N-methylquinazolin-4-amineBenzyl6,7-dimethoxy on quinazolineA5490.041[2]
7a N-methylquinazolin-4-amineBenzyl6,7-dimethoxy on quinazolineHCT1160.147[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Benzylpiperazine Derivatives

Compound IDR Group on Benzyl RingLinker to PiperazineIC50 (µM)Reference
4a 2-Cl-CH2-0.91[3]
4g 3-OCH3-CH2-5.5[3]
PQM-181 (5k) UnsubstitutedAcyl-hydrazone5.9[1]

Table 3: Sigma Receptor (σ1R) Binding Affinity of 4-Benzylpiperazine Derivatives

Compound IDN1-SubstituentKi (nM)Reference
15 3-cyclohexylpropan-1-one1.6[4]
8 (lead compound)-[4]
24 --[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the study of piperazine derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common route for the synthesis of 4-substituted piperazin-2-ones involves a cascade, metal-promoted transformation. This method allows for the introduction of diversity at two points of the molecule.[5]

Materials:

  • Chloro allenylamide

  • Primary amine (e.g., benzylamine)

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(dba)2/PPh3)

  • Silver nitrate (AgNO3)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

  • To a solution of the primary amine in the anhydrous solvent, add the chloro allenylamide.

  • Add the palladium catalyst and silver nitrate to the reaction mixture.

  • Introduce the aryl iodide and allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched and the product is extracted using an appropriate organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 4-substituted piperazin-2-one.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a simple, rapid, and sensitive method for the determination of cholinesterase activity.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the percentage of inhibition of AChE activity and determine the IC50 value for each compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound derivatives.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add this compound derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for Cytotoxicity (MTT) Assay.

synthesis_workflow start Start: Chloro allenylamide + Primary Amine step1 Add Palladium Catalyst and AgNO3 start->step1 step2 Add Aryl Iodide step1->step2 reaction Reaction at Room Temperature step2->reaction workup Quench and Extract Product reaction->workup purification Column Chromatography workup->purification end End: Purified 4-Substituted Piperazin-2-one purification->end AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

References

Unveiling the Potential of ML-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Myosin Light Chain Kinase Inhibitor (CAS No. 110448-33-4) in Drug Discovery and Development

Introduction

This technical guide provides a comprehensive overview of the research applications of 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, commonly known as ML-7. While the user query specified CAS number 13754-41-1, which is associated with 1-Benzyl-3-oxopiperazine, the context of the request—focusing on signaling pathways and drug development—strongly indicates the intended compound of interest is the well-characterized Myosin Light Chain Kinase (MLCK) inhibitor, ML-7 (CAS No. 110448-33-4). ML-7 is a potent, cell-permeable, and reversible inhibitor of MLCK, a critical enzyme in the regulation of smooth muscle contraction and cellular motility. Its utility extends across various research fields, including cardiovascular disease, cancer biology, and inflammation. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with ML-7.

Mechanism of Action

ML-7 primarily exerts its effects by selectively inhibiting Myosin Light Chain Kinase.[1][2][3] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20).[1] This phosphorylation event is a pivotal step in initiating smooth muscle contraction and is integral to various cellular processes, including cell migration, adhesion, and maintenance of endothelial barrier integrity.

ML-7 acts as an ATP-competitive inhibitor of MLCK, demonstrating a high degree of selectivity.[1][2] While it is a potent inhibitor of MLCK, its inhibitory activity against other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is significantly lower, making it a valuable tool for dissecting MLCK-specific signaling pathways.[1]

Quantitative Data

The inhibitory potency and selectivity of ML-7 have been quantified in various studies. The following table summarizes key quantitative data for ML-7 hydrochloride.

TargetParameterValueSpeciesAssay ConditionsReference(s)
Myosin Light Chain Kinase (MLCK)Kᵢ0.3 µMSmooth MuscleCell-free assay[1][2][3]
Myosin Light Chain Kinase (MLCK)IC₅₀300 nMNot SpecifiedNot Specified[4]
Protein Kinase A (PKA)Kᵢ21 µMNot SpecifiedNot Specified
Protein Kinase C (PKC)Kᵢ42 µMNot SpecifiedNot Specified[1]
α1-adrenoceptor NSCCIC₅₀0.8 µMRabbit Portal VeinNot Specified[4]

Signaling Pathways

ML-7 is a crucial tool for investigating signaling pathways where MLCK plays a central role. Below are diagrams illustrating the primary MLCK signaling pathway and its intersection with the Hippo-YAP/TAZ pathway.

MLCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects CaM Ca²⁺/Calmodulin MLCK MLCK CaM->MLCK Activation GPCR GPCRs ROCK RhoA/ROCK GPCR->ROCK ROCK->MLCK Activation pMLC Phosphorylated Myosin Light Chain (pMLC) MLCK->pMLC Phosphorylation Actin Actin Cytoskeleton pMLC->Actin Interaction Contraction Cell Contraction & Motility Actin->Contraction TJ Tight Junction Modulation Actin->TJ ML7 ML-7 ML7->MLCK Inhibition

Figure 1: Simplified MLCK Signaling Pathway showing upstream activators and downstream effects inhibited by ML-7.

YAP_TAZ_Pathway cluster_mechanotransduction Mechanotransduction & Cytoskeleton cluster_hippo Hippo Pathway Core Kinases cluster_yap_taz YAP/TAZ Regulation ECM ECM Stiffness Actin Actin Cytoskeleton Tension ECM->Actin LATS LATS1/2 Actin->LATS Inhibition MLCK MLCK pMLC pMLC MLCK->pMLC pMLC->Actin YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS->YAP_TAZ_cyto Phosphorylation & Cytoplasmic Retention YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Migration) TEAD->Gene_Expression ML7 ML-7 ML7->MLCK

Figure 2: ML-7's indirect influence on the Hippo-YAP/TAZ pathway via modulation of cytoskeletal tension.

Research Applications and Experimental Protocols

ML-7 is a versatile tool with applications in numerous areas of biomedical research.

Cardiovascular Research

ML-7 is extensively used to study the role of MLCK in vascular smooth muscle contraction, endothelial barrier function, and the pathogenesis of diseases like atherosclerosis.

  • Vascular Endothelial Dysfunction: Studies have shown that ML-7 can ameliorate vascular endothelial dysfunction and atherosclerosis in animal models.[5][6] It has been demonstrated to regulate the expression of tight junction proteins, such as ZO-1 and occludin, thereby improving endothelial barrier integrity.[5]

  • Atherosclerosis Animal Model Protocol: In a rabbit model of atherosclerosis, ML-7 was administered orally at a dose of 1 mg/kg daily in conjunction with a high-fat diet for 12 weeks. The effects on atherosclerotic plaque formation and endothelial function were then assessed.

Cell Migration and Invasion

By inhibiting MLCK, ML-7 effectively reduces cell motility and is therefore widely used in cancer research to study metastasis.

  • Transwell Migration/Invasion Assay Protocol:

    • Cell Preparation: Culture cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate. For invasion assays, coat the inserts with a thin layer of Matrigel. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

    • Treatment and Incubation: Add 200 µL of the cell suspension to the upper chamber of the inserts. Add ML-7 at the desired concentration (e.g., 1-20 µM) to both the upper and lower chambers. Incubate for 12-24 hours at 37°C.

    • Analysis: After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet. Count the stained cells under a microscope.

Endothelial/Epithelial Permeability

ML-7 is used to investigate the role of MLCK in regulating the permeability of endothelial and epithelial barriers.

  • Transwell Permeability Assay Protocol:

    • Cell Seeding: Seed endothelial or epithelial cells (e.g., Caco-2, HUVEC) onto Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

    • Treatment: Once a stable TEER is achieved, replace the medium with fresh medium containing ML-7 at the desired concentration (e.g., 10-50 µM) and incubate for a specified period (e.g., 1-2 hours).

    • Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber and measure the concentration of the tracer using a fluorescence plate reader. Calculate the apparent permeability coefficient (Papp).

Western Blotting to Assess MLC Phosphorylation

A primary application of ML-7 is to confirm its inhibitory effect on MLCK by measuring the phosphorylation of its direct substrate, MLC.

  • Western Blot Protocol:

    • Cell Lysis: Plate and treat cells with ML-7 (e.g., 10-50 µM for 1-2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated MLC (pMLC) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize pMLC levels to total MLC or a loading control like GAPDH or β-actin.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., Endothelial Cells) Seed 2. Seed cells on Transwell Inserts Culture->Seed Confluence 3. Grow to Confluence (Monitor TEER) Seed->Confluence Treat 4. Treat with ML-7 (e.g., 10 µM, 1-2h) Confluence->Treat Add_Tracer 5. Add FITC-Dextran to Apical Chamber Treat->Add_Tracer WB 9. Western Blot for pMLC/Total MLC Treat->WB Parallel Experiment Incubate 6. Incubate & Collect Basolateral Samples Add_Tracer->Incubate Measure 7. Measure Fluorescence Incubate->Measure Calculate 8. Calculate Permeability Coefficient (Papp) Measure->Calculate

Figure 3: A typical experimental workflow for studying the effect of ML-7 on endothelial permeability.

Conclusion

ML-7 is an invaluable pharmacological tool for investigating the multifaceted roles of Myosin Light Chain Kinase in cellular physiology and pathology. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of ML-7's properties and common experimental uses. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize protocols for their particular model systems. As our understanding of MLCK-mediated signaling continues to evolve, the applications of ML-7 in drug discovery and basic research are poised to expand further.

References

Methodological & Application

Application Notes and Protocols for N-Benzylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of piperazin-2-one, a key synthetic transformation for the generation of intermediates in drug discovery and development. The protocol outlines a robust method using benzyl bromide as the alkylating agent and potassium carbonate as the base in an aprotic polar solvent. This method offers good yields and straightforward purification. Included are tabulated data on reaction parameters, expected yields, and spectroscopic characterization, along with a visual workflow diagram to facilitate experimental setup.

Introduction

Piperazin-2-one is a valuable heterocyclic scaffold found in a variety of biologically active molecules.[1] Its unique structure, containing both a lactam and a secondary amine, allows for diverse functionalization. N-alkylation, particularly N-benzylation, is a common strategy to introduce a lipophilic group and a versatile handle for further synthetic modifications. The resulting N-benzylpiperazin-2-one is a key intermediate in the synthesis of various pharmaceutical agents.[2] This protocol details a reliable method for this transformation, adaptable for various research and development applications.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for N-Benzylation of Piperazin-2-one

ParameterConditionExpected Yield (%)Purity (%)Reference
Substrate Piperazin-2-one->95[3]
Reagent Benzyl bromide (1.1 eq)--
Base Anhydrous K₂CO₃ (2.0 eq)85-95>98Adapted from[4]
Solvent Anhydrous Acetonitrile--
Temperature Reflux (approx. 82°C)--
Reaction Time 12-24 hours--
Purification Column Chromatography->98[5]

Table 2: Spectroscopic Data for 1-Benzylpiperazin-2-one

TechniqueExpected DataReference Analogue Data (N-Benzylpiperazine)
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 3.4 (t, 2H, CH₂), 3.2 (s, 2H, CH₂), 2.9 (t, 2H, CH₂)δ 7.18-7.39 (m, 5H), 3.47 (s, 2H), 2.86 (t, 4H), 2.39 (t, 4H)[6][7]
¹³C NMR δ 168 (C=O), 137 (Ar-C), 128-129 (Ar-CH), 62 (Ar-CH₂), 55 (CH₂), 50 (CH₂), 45 (CH₂)δ 138.1, 129.2, 128.2, 127.1, 63.2, 54.8, 46.1[8]
IR (cm⁻¹) ~1650 (C=O stretch), ~3030 (Ar C-H), ~2920, 2850 (Aliphatic C-H)No C=O, similar C-H stretches
MS (EI) M⁺ at m/z 190, fragment at m/z 91 (tropylium ion)M⁺ at m/z 176, prominent fragment at m/z 91[9]

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of lactams and piperazines.[4]

Materials:

  • Piperazin-2-one

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add piperazin-2-one (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the piperazin-2-one (concentration of ~0.1-0.2 M).

    • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Wash the solid residue with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC).

    • Remove the solvent from the combined fractions under reduced pressure to yield 1-benzylpiperazin-2-one as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Piperazin-2-one, K₂CO₃, Acetonitrile reagent Add Benzyl Bromide start->reagent 1.0 eq : 2.0 eq reflux Reflux (12-24h) reagent->reflux 1.1 eq filter Filter reflux->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product 1-Benzylpiperazin-2-one chromatography->product

Caption: Workflow for the N-benzylation of piperazin-2-one.

Logical Relationships in N-Alkylation

logical_relationship cluster_reactants Reactants cluster_conditions Conditions piperazinone Piperazin-2-one (Nucleophile) reaction SN2 Reaction piperazinone->reaction benzyl_bromide Benzyl Bromide (Electrophile) benzyl_bromide->reaction base Base (K₂CO₃) (Proton Scavenger) base->reaction solvent Solvent (Acetonitrile) solvent->reaction temperature Temperature (Reflux) temperature->reaction product 1-Benzylpiperazin-2-one reaction->product

Caption: Key components and conditions for the N-alkylation reaction.

References

Application Notes and Protocols for the Quantification of 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzylpiperazin-2-one is a derivative of piperazine, a class of organic compounds that has seen use in various applications, including as precursors in medicinal chemistry. Accurate and robust analytical methods are crucial for the quantification of this compound in different matrices, including active pharmaceutical ingredients (APIs), formulated products, and biological samples. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for piperazine derivatives and can be adapted and validated for the specific quantification of this compound.

Analytical Methodologies Overview

The primary analytical techniques for the quantification of piperazine derivatives, and by extension this compound, are chromatographic methods due to their high separation efficiency and sensitivity.[1]

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals.[2] It offers good precision and is suitable for routine quality control analysis.[3] For compounds lacking a strong chromophore, derivatization can be employed to enhance UV detection or enable fluorescence detection.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[6] It provides excellent chromatographic resolution and mass spectral data for structural confirmation.[7] Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of compounds in complex matrices, such as biological fluids, due to its superior sensitivity and selectivity.[8][9] It combines the separation power of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.[10][11]

The choice of method depends on the specific application, the required sensitivity, and the nature of the sample matrix.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of benzylpiperazine and related compounds, which can be used as a starting point for the method development and validation for this compound.

Table 1: HPLC Method Parameters

ParameterHPLC-UV[12]HPLC-Fluorescence (with Derivatization)[5]
Analyte BenzylpiperazineN-benzylpiperazine (BZP)
Column C18C18
Mobile Phase 100% NaHAP BufferAcetonitrile/Water Gradient
Flow Rate 1.00 mL/minNot Specified
Detector UV, 210 nmFluorescence
Linear Range 0.256-1.023 mg/mLNot Specified
LOD/LOQ Not SpecifiedLOD: 0.9 ng/mL
Precision (%RSD) Not SpecifiedIntra-day: < 4.8%, Inter-day: < 9.1%

Table 2: GC-MS Method Parameters

ParameterGC-FID[13]GC-MS[6]
Analyte Benzylpiperazine (BZP)N-benzylpiperazine (BZP)
Column 5% phenyl/95% methyl siliconeNot Specified
Carrier Gas HydrogenHelium
Temperature Program 100°C (1 min), ramp to 280°C at 25°C/min, hold for 3 minNot Specified
Detector FIDMass Spectrometer (Full Scan)
Linear Range 0.1 - 1.0 mg/mLNot Specified
Precision (%CV) 1.3%Not Specified
Accuracy (% Recovery) -1.38%Not Specified

Table 3: LC-MS/MS Method Parameters

ParameterLC-MS[14]LC-MS/MS[9]
Analyte Benzylpiperazine (BZP)Benzylpiperazine (BZP)
Matrix Human PlasmaHair
Sample Preparation Not SpecifiedSolid-Phase Extraction (SPE)
Column C18Not Specified
Mobile Phase Ammonium formate (pH 4.5, 0.01 M) and acetonitrileNot Specified
Flow Rate 1.0 mL/minNot Specified
Detector Mass SpectrometerTriple Quadrupole Mass Spectrometer
Linear Range 1 - 50 ng/mL0.085 - 8.65 ng/mg
LLOQ 5 ng/mLNot Specified
Precision (%RSD) Intra-day: <5%, Inter-day: <10%Intra-day & Inter-day: ≤10%
Accuracy >90%Not Specified

Experimental Protocols

The following are detailed protocols for the quantification of this compound. These should be adapted and validated for the specific laboratory conditions and sample matrix.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector, autosampler, and column oven.[2]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The final mobile phase composition will be determined during method development but can be started with a 50:50 (v/v) mixture of Solvent A and Solvent B. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable solvent (e.g., mobile phase) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with 0.1% phosphoric acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting wavelength of 210 nm can be used).[12]

5. Analysis

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

6. Method Validation

  • The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in samples where volatility is not a limiting factor.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation: Dissolve a known amount of the sample in methanol. Add the internal standard to achieve the same concentration as in the calibration standards.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan can be used for initial identification.[6]

5. Analysis

  • Inject the calibration standards and sample solutions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples using the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices like biological samples.[8]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended.[8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample clean-up.

2. Instrumentation

  • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).[8]

3. Sample Preparation (for biological samples, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma, add the internal standard solution. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.[8]

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

    • Flow Rate: 0.3 mL/min[8]

    • Column Temperature: 40 °C[8]

    • Injection Volume: 5 µL[8]

  • MS/MS Conditions:

    • Ionization Mode: ESI positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for this compound and its internal standard.

5. Analysis and Quantification

  • Prepare calibration standards in a blank matrix and process them alongside the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Preparation Extraction / Dilution / Derivatization Sample->Preparation Chromatography Chromatographic Separation (HPLC or GC) Preparation->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Quantification->Report

Caption: General workflow for the quantification of this compound.

LC-MS/MS Bioanalytical Protocol Workflow

This diagram details the steps involved in a typical LC-MS/MS protocol for analyzing biological samples.

LCMSMS_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow for biological fluids.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques based on their sensitivity and selectivity.

Technique_Selection cluster_attributes Key Attributes HPLC_UV HPLC-UV GC_MS GC-MS HPLC_UV->GC_MS Higher Specificity LC_MSMS LC-MS/MS GC_MS->LC_MSMS Highest Sensitivity for Complex Matrices Sensitivity Increasing Sensitivity & Selectivity

References

Application Notes and Protocols for In Vivo Studies with 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperazin-2-one is a heterocyclic compound belonging to the piperazinone class. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, the piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1] Furthermore, the structurally related benzylpiperazine (BZP) and its derivatives are known to be psychoactive, acting as central nervous system stimulants by modulating dopaminergic and serotonergic systems.[2][3][4] Derivatives of benzylpiperazine have also been investigated for their potential as σ1 receptor antagonists for pain management and in the context of Alzheimer's disease.[5][6]

Given the therapeutic potential suggested by its structural motifs, a primary in vivo screening of this compound is warranted to elucidate its pharmacological profile. This document outlines a dual-pathway experimental design to investigate two of the most probable therapeutic applications: anticancer and neuroprotective activities.

Proposed In Vivo Screening Strategy

An efficient in vivo screening strategy for this compound should initially assess its general tolerability and then proceed to efficacy studies in relevant disease models.

Experimental Workflow: Initial In Vivo Screening

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & Next Steps A Acute Toxicity Study (e.g., in mice or rats) B Determine Maximum Tolerated Dose (MTD) A->B C Anticancer Activity (Human Tumor Xenograft Model) B->C Proceed if MTD is established D Neuroprotective Activity (Chemoconvulsant-Induced Seizure Model) B->D Proceed if MTD is established E Analyze Tumor Growth Inhibition C->E F Analyze Seizure Score & Behavioral Outcomes D->F G Decision Point: Further development in oncology or neuroscience E->G F->G Ras_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Compound This compound (Hypothesized) FT Farnesyltransferase Compound->FT inhibits FT->Ras activates

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for high-throughput screening (HTS) assays involving 4-Benzylpiperazin-2-one and its derivatives. The protocols are designed to be adaptable for various research and drug discovery platforms, focusing on the identification and characterization of novel bioactive compounds.

Introduction

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making it a valuable starting point for drug discovery campaigns. High-throughput screening provides an efficient approach to systematically test large numbers of molecules based on this scaffold to identify initial "hits" with desired biological activities. The following sections detail protocols for common HTS assays relevant to the known biological targets of this compound derivatives, including enzyme inhibition and receptor binding assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Kinase Inhibition

This protocol describes a high-throughput screening assay to identify inhibitors of a specific kinase using the this compound scaffold. The HTRF® assay is a robust technology suitable for HTS, offering high sensitivity and a low false-positive rate.

Experimental Protocol

Materials and Reagents:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • HTRF® Kinase Detection Kit (containing Eu3+-cryptate labeled anti-phospho-serine/threonine/tyrosine antibody and XL665-labeled streptavidin)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)

  • Negative Control: DMSO

  • 384-well low-volume, white plates

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of the kinase and biotinylated substrate peptide mixture (prepared in Assay Buffer) to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution (prepared in Assay Buffer) to each well to start the kinase reaction. The final concentration of ATP should be at its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF® detection mix (Eu3+-cryptate antibody and XL665-streptavidin diluted in detection buffer) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis:

The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (HTRF_ratio_sample - HTRF_ratio_neg_control) / (HTRF_ratio_pos_control - HTRF_ratio_neg_control))

Data Presentation

Table 1: Hypothetical HTS Results for this compound Derivatives in a Kinase Inhibition Assay

Compound IDConcentration (µM)Percent Inhibition (%)IC₅₀ (µM)
This compound105.2> 100
Derivative A1085.30.75
Derivative B1045.18.2
Derivative C1092.80.21
Staurosporine (Control)198.50.015

Experimental Workflow

HTRF_Workflow start Start dispense_compounds Dispense 50 nL Compounds/Controls into 384-well plate start->dispense_compounds add_enzyme_substrate Add 5 µL Kinase and Biotinylated Substrate dispense_compounds->add_enzyme_substrate add_atp Add 5 µL ATP to Initiate Reaction add_enzyme_substrate->add_atp incubate_reaction Incubate for 60 min at Room Temperature add_atp->incubate_reaction add_detection Add 10 µL HTRF® Detection Reagents incubate_reaction->add_detection incubate_detection Incubate for 60 min at Room Temperature add_detection->incubate_detection read_plate Read Plate at 620 nm and 665 nm incubate_detection->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the HTRF® kinase inhibition assay.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

Derivatives of benzylpiperazine have shown affinity for sigma receptors.[1] This protocol outlines a high-throughput radioligand binding assay to screen for compounds that bind to the σ₁ receptor.

Experimental Protocol

Materials and Reagents:

  • Membrane preparation from cells expressing the human σ₁ receptor

  • Radioligand: [³H]-pentazocine

  • Non-specific binding control: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Scintillation Cocktail

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter

Procedure:

  • Compound Plating: Add 2 µL of test compounds, haloperidol (for non-specific binding), or vehicle (for total binding) to the wells of a 96-well plate.

  • Assay Mix Preparation: Prepare an assay mix containing the σ₁ receptor membrane preparation and [³H]-pentazocine in the assay buffer.

  • Reaction Incubation: Add 198 µL of the assay mix to each well of the compound plate. Incubate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Transfer the reaction mixture to a 96-well filter plate and wash rapidly with ice-cold assay buffer using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting the non-specific binding (in the presence of haloperidol) from the total binding (in the absence of competitor). The percent inhibition for each compound is calculated as:

% Inhibition = 100 * (1 - (Specific_Binding_sample / Specific_Binding_control))

The Ki values can be determined using the Cheng-Prusoff equation.

Data Presentation

Table 2: Hypothetical Binding Affinity Data for this compound Derivatives at the σ₁ Receptor

Compound IDConcentration (nM)Percent Inhibition (%)Kᵢ (nM)
This compound10008.1> 10,000
Derivative D10076.525.3
Derivative E10091.28.9
Derivative F10052.898.1
Haloperidol (Control)10099.22.1

Signaling Pathway

Sigma1_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane sigma1 σ₁ Receptor ip3r IP₃ Receptor sigma1->ip3r Modulates calcium Ca²⁺ Mobilization ip3r->calcium Regulates ligand This compound Derivative (Ligand) ligand->sigma1 Binds to downstream Downstream Signaling (e.g., Neuronal activity modulation) calcium->downstream

Caption: Simplified signaling pathway of the σ₁ receptor.

Cell Viability Assay for Anticancer Screening

This protocol describes a high-throughput, cell-based assay to screen for cytotoxic effects of this compound derivatives against cancer cell lines. The assay utilizes a reagent that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Experimental Protocol

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Control: Doxorubicin

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Automated liquid handling system

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a density of 2,000 cells per well in 40 µL of medium and incubate for 24 hours.

  • Compound Addition: Add 100 nL of test compounds or controls at various concentrations to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plates and the cell viability reagent to room temperature. Add 20 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. The percent viability is calculated as:

% Viability = 100 * (Luminescence_sample / Luminescence_vehicle_control)

The GI₅₀ (concentration for 50% growth inhibition) can be determined by plotting percent viability against the logarithm of the compound concentration.

Data Presentation

Table 3: Hypothetical GI₅₀ Values for this compound Derivatives in a Cancer Cell Line

Compound IDGI₅₀ (µM)
This compound> 50
Derivative G5.6
Derivative H0.8
Derivative I12.1
Doxorubicin (Control)0.09

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 384-well Plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add Test Compounds and Controls incubate_24h->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_reagent Add Cell Viability Reagent incubate_72h->add_reagent lyse_cells Lyse Cells and Stabilize Signal add_reagent->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Data Analysis: Calculate % Viability and GI₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay.

References

Application Notes and Protocols for the Formulation of 4-Benzylpiperazin-2-one for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperazin-2-one is a synthetic compound with potential therapeutic applications that necessitate evaluation in preclinical animal models. The successful execution of in vivo studies, including pharmacokinetic, pharmacodynamic, and toxicological assessments, is critically dependent on the development of a stable and effective formulation that allows for accurate and reproducible dosing. These application notes provide a comprehensive guide to developing oral and parenteral formulations of this compound for use in rodent studies.

Given the likelihood of poor aqueous solubility, a common challenge with novel chemical entities, this document outlines a systematic approach to formulation development. This includes initial physicochemical characterization, vehicle screening, and the preparation of solution or suspension formulations suitable for administration.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. The following table summarizes key properties, with placeholder data for solubility and stability which must be experimentally determined.

PropertyValueMethod Reference
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol -
Melting Point 148-155°C[1]
Boiling Point 366.6°C at 760 mmHg[1]
pKa To Be DeterminedPotentiometric Titration
LogP To Be DeterminedHPLC method
Aqueous Solubility To Be Determined (e.g., <0.1 mg/mL)--INVALID-LINK--
Solubility in Vehicles To Be Determined--INVALID-LINK--
Solid-State Stability To Be Determined--INVALID-LINK--
Solution Stability To Be Determined--INVALID-LINK--

Experimental Protocols

Protocol 1: Determination of Aqueous and Non-Aqueous Solubility

Objective: To determine the solubility of this compound in water and various preclinical vehicles to guide formulation strategy.

Materials:

  • This compound powder

  • Purified water

  • Common preclinical vehicles (e.g., 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in water, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Corn oil, Sesame oil, 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water)

  • Vials, shaker, centrifuge, HPLC-UV or LC-MS/MS system

Methodology:

  • Add an excess amount of this compound to a known volume of each vehicle in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Perform the analysis in triplicate for each vehicle.

Data Presentation: Hypothetical Solubility Data for this compound

VehicleSolubility (mg/mL)Formulation Strategy
Purified Water< 0.01Unsuitable as a simple solution
0.5% (w/v) Methylcellulose (MC) in water< 0.01Suspension
0.5% (w/v) Carboxymethylcellulose (CMC) in water< 0.01Suspension
Polyethylene glycol 400 (PEG 400)15.0Solution
Propylene glycol (PG)8.0Solution
Corn Oil2.5Solution/Suspension
Sesame Oil3.0Solution/Suspension
20% (w/v) HP-β-CD in water5.0Solution
Protocol 2: Accelerated Stability Testing of the Drug Substance

Objective: To assess the stability of this compound under accelerated conditions to identify potential degradation pathways and inform storage conditions.

Materials:

  • This compound powder

  • Stability chambers (40°C/75% RH)

  • Vials

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Place accurately weighed samples of this compound in vials.

  • Store the vials in a stability chamber under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial and analyze the content for purity and degradation products using a stability-indicating HPLC method.

  • Compare the results to a sample stored at the recommended long-term storage condition (e.g., 5°C).

Data Presentation: Hypothetical Accelerated Stability Data

Time Point (Months)Purity (%)Appearance
099.8White powder
199.7White powder
399.5White powder
699.2Off-white powder

Formulation Protocols for Animal Studies

Based on the hypothetical physicochemical data suggesting poor aqueous solubility, the following formulation strategies are proposed.

Protocol 3: Preparation of an Oral Suspension

Objective: To prepare a homogeneous and dose-accurate oral suspension of this compound.

Vehicle Selection: 0.5% (w/v) Methylcellulose (MC) is a commonly used suspending agent for oral dosing in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

  • Storage container (e.g., amber glass bottle)

Methodology:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound.

  • Place the powder in a mortar.

  • Add a small volume of the 0.5% MC vehicle to the powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle in small portions while continuously stirring.

  • Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.

  • Transfer the final suspension to a storage container with a magnetic stir bar.

  • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Protocol 4: Preparation of a Parenteral Solution (Intravenous)

Objective: To prepare a clear, sterile solution of this compound for intravenous administration.

Vehicle Selection: A co-solvent system is often necessary for poorly water-soluble compounds intended for IV injection. A common vehicle is a mixture of PEG 400, Propylene Glycol, and Saline. The final formulation must be sterile.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Methodology:

  • Determine the desired final concentration of this compound.

  • A common co-solvent system for preclinical IV studies is 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in the organic co-solvents (e.g., PEG 400 and PG) with gentle vortexing or sonication.

  • Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.

  • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Visually inspect the final solution for any particulates before administration.[1]

Visualization of Workflows

Experimental Workflow for Formulation Development

Formulation_Development_Workflow cluster_characterization Physicochemical Characterization cluster_formulation Formulation Strategy cluster_oral_prep Oral Formulation Preparation cluster_parenteral_prep Parenteral Formulation Preparation cluster_qc Quality Control p1 Determine Solubility (Protocol 1) oral Oral Administration p1->oral parenteral Parenteral Administration p1->parenteral p2 Assess Stability (Protocol 2) p2->oral p2->parenteral suspension Prepare Suspension (Protocol 3) oral->suspension solution Prepare IV Solution (Protocol 4) parenteral->solution qc_oral Homogeneity Testing suspension->qc_oral qc_parenteral Sterility & Clarity Testing solution->qc_parenteral

Caption: Workflow for the formulation development of this compound.

Signaling Pathway (Placeholder for Mechanism of Action)

As the specific mechanism of action for this compound is not defined, a placeholder diagram for a generic signaling pathway is provided below. This should be replaced with the actual pathway once elucidated.

Signaling_Pathway compound This compound receptor Target Receptor compound->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Generic signaling pathway for a hypothetical mechanism of action.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the successful formulation of this compound for preclinical animal studies. By systematically determining its physicochemical properties and selecting appropriate vehicles and preparation methods, researchers can ensure accurate and reproducible delivery of the compound, thereby generating reliable in vivo data. Adherence to these guidelines will facilitate the advancement of this compound through the drug development pipeline.

References

Application Notes and Protocols for 4-Benzylpiperazin-2-one in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperazin-2-one is a piperazine derivative that, while mentioned as a synthetic intermediate in various chemical studies, has limited direct neuropharmacological data available in peer-reviewed literature. However, the broader class of benzylpiperazine compounds has been extensively investigated for its effects on the central nervous system (CNS). These derivatives interact with a range of neuronal targets, including monoamine transporters and receptors, demonstrating stimulant, psychoactive, and other neuropharmacological properties.

Benzylpiperazine (BZP), a well-known psychoactive substance, acts as a releasing agent for dopamine and serotonin.[1][2] This activity profile has led to the synthesis and evaluation of numerous derivatives to explore their therapeutic potential for various neurological and psychiatric disorders. Research into these related compounds provides a strong rationale for investigating the neuropharmacological profile of this compound.

This document provides a summary of the known applications of related benzylpiperazine derivatives and presents a series of detailed protocols that can be adapted for the neuropharmacological screening of this compound. The data from analogous compounds are presented to serve as a benchmark for future studies.

Synthesis of this compound

This compound (also referred to as 1-benzylpiperazin-2-one) is often used as a building block in the synthesis of more complex molecules. A general synthetic approach involves the reaction of piperazin-2-one with benzyl chloride in the presence of a base.

Quantitative Data for Benzylpiperazine Derivatives

The following tables summarize quantitative data for various benzylpiperazine derivatives, providing context for the potential activity of this compound.

Table 1: Receptor Binding Affinities (Ki) of Benzylpiperazine Derivatives

CompoundTargetKi (nM)Reference Compound
Compound 15 σ1 Receptor1.6Haloperidol
σ2 Receptor1418Haloperidol
Compound 6a 5-HT1A Receptor1.28Serotonin
Compound 8b α4β2 nAChRs32,000-
Compound 8f α4β2 nAChRs32,000-

Note: Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one[3]; Compound 6a is 6–(2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one[4]; Compounds 8b and 8f are piperazine derivatives with affinity for nicotinic acetylcholine receptors[4].

Table 2: Monoamine Releaser Efficacy (EC50) of 4-Benzylpiperidine

NeurotransmitterEC50 (nM)
Dopamine (DA)109
Norepinephrine (NE)41.4
Serotonin (5-HT)5246

Note: Data for 4-Benzylpiperidine, a structurally related monoamine releasing agent[5].

Experimental Protocols

The following protocols are adapted from studies on benzylpiperazine and its derivatives and are proposed for the neuropharmacological characterization of this compound.

In Vitro Protocols

1. Radioligand Binding Assay for CNS Receptors

  • Objective: To determine the binding affinity of this compound for various CNS receptors (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A, and sigma-1 receptors).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Pentazocine for sigma-1).

    • This compound at various concentrations.

    • Incubation buffer (specific to each receptor assay).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membrane preparation, the specific radioligand, and either buffer (for total binding), a known non-labeled ligand (for non-specific binding), or the test compound (this compound).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Assay

  • Objective: To assess the ability of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

    • Radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

    • Uptake buffer.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Seed the HEK293 cells in 96-well plates and grow until confluent.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) for 10-20 minutes at room temperature.

    • Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of uptake at each concentration of this compound and determine the IC50 value.

3. In Vitro Neurotoxicity Assay (MTT Assay)

  • Objective: To evaluate the potential cytotoxicity of this compound on a neuronal cell line.

  • Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y).

    • Cell culture medium (e.g., DMEM/F12 with FBS).

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 or 48 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Protocols

1. Locomotor Activity Test

  • Objective: To assess the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.

  • Materials:

    • Adult male mice or rats.

    • This compound dissolved in a suitable vehicle (e.g., saline).

    • Automated locomotor activity chambers.

  • Procedure:

    • Habituate the animals to the locomotor activity chambers for 30-60 minutes.

    • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Immediately place the animals back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

2. Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

  • Materials:

    • Adult male mice or rats.

    • Elevated plus maze apparatus.

    • Video tracking software.

  • Procedure:

    • Administer this compound or vehicle 30 minutes before the test.

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron BZP_Derivative This compound (Hypothetical) DAT Dopamine Transporter (DAT) BZP_Derivative->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) BZP_Derivative->SERT Blocks Reuptake DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release 5HT_Vesicle Serotonin Vesicle 5HT 5-HT 5HT_Vesicle->5HT Release DA->DAT D2R D2 Receptor DA->D2R 5HT->SERT Reuptake 5HT1AR 5-HT1A Receptor 5HT->5HT1AR Signal Postsynaptic Signaling D2R->Signal 5HT1AR->Signal

Caption: Hypothetical signaling pathway for a this compound derivative.

Experimental_Workflow cluster_1 Start Compound Synthesis (this compound) In_Vitro In Vitro Screening Start->In_Vitro Binding Receptor Binding Assays (Dopamine, Serotonin, Sigma) In_Vitro->Binding Uptake Neurotransmitter Uptake Assays (DAT, SERT, NET) In_Vitro->Uptake Toxicity Neurotoxicity Assays (MTT, LDH) In_Vitro->Toxicity In_Vivo In Vivo Behavioral Studies Binding->In_Vivo Uptake->In_Vivo Toxicity->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor Anxiety Anxiety Models (Elevated Plus Maze) In_Vivo->Anxiety Data_Analysis Data Analysis and Lead Optimization Locomotor->Data_Analysis Anxiety->Data_Analysis

Caption: Experimental workflow for neuropharmacological screening.

Logical_Relationships Core Benzylpiperazine Scaffold BZP Benzylpiperazine (BZP) (DA/5-HT Releaser) Core->BZP Sigma_Ligand Substituted Benzylpiperazines (e.g., Compound 15) (High Affinity σ1 Ligands) Core->Sigma_Ligand 5HT_Ligand Substituted Benzylpiperazines (e.g., Compound 6a) (High Affinity 5-HT1A Ligands) Core->5HT_Ligand Target_Compound This compound (Unknown Activity) Core->Target_Compound

Caption: Logical relationships of benzylpiperazine derivatives.

Conclusion

While direct experimental data on the neuropharmacological applications of this compound is currently lacking, its structural relationship to a class of well-characterized neuroactive compounds suggests its potential as a scaffold for the development of novel CNS-active agents. The protocols and comparative data presented here provide a comprehensive framework for initiating the investigation of this compound's effects on the central nervous system. A systematic screening approach, as outlined, will be crucial in elucidating its pharmacological profile and determining its potential therapeutic value or abuse liability. Further research is warranted to fully characterize this compound and its derivatives in the context of neuropharmacology.

References

Application Notes and Protocols for the Recrystallization of 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperazin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core piperazinone structure, a scaffold present in various biologically active molecules. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, by-products, and residual solvents. Therefore, an effective purification method is critical to obtain the compound at the desired purity for subsequent characterization, biological screening, and further synthetic transformations. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This document provides detailed protocols and guidelines for the recrystallization of this compound, based on established methods for structurally similar compounds.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.[1]

Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

Based on the solubility of structurally related benzylpiperazine and piperidone derivatives, which are often soluble in organic solvents like ethanol, methanol, and less soluble in non-polar solvents or water, a range of solvents can be screened.[2][3]

Table 1: Suggested Solvents for Recrystallization Screening of this compound

Solvent SystemRationale
EthanolOften a good choice for moderately polar compounds. The polarity can be adjusted by adding water.
IsopropanolSimilar to ethanol but less polar, may offer different solubility characteristics. Can be used for recrystallizing related hydrochloride salts.[4]
MethanolA more polar alcohol that can be effective. Often used in combination with water.
Ethanol/Water MixtureA common mixed-solvent system. The compound is dissolved in the better solvent (ethanol), and the anti-solvent (water) is added to induce crystallization. This is effective for compounds with moderate polarity. A 1:2 ethanol/water mixture has been used for similar compounds.[2]
Ethyl Acetate/HexaneA less polar solvent system. The compound is dissolved in ethyl acetate, and hexane is added as an anti-solvent. This is suitable for less polar compounds.
TolueneA non-polar aromatic solvent that can be effective for compounds with aromatic moieties.

Experimental Protocol: Single Solvent Recrystallization

This protocol describes a general procedure for recrystallizing this compound from a single solvent (e.g., ethanol or isopropanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring continuously to facilitate dissolution.[5]

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves, creating a clear, saturated solution.[5] Avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid by-products), perform a hot filtration. This must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (If Necessary): If crystals do not form, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of pure this compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

Experimental Protocol: Mixed Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility characteristics. An example using an ethanol/water system is provided.

Materials:

  • Crude this compound

  • Ethanol (solvent)

  • Water (anti-solvent)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol required to achieve a clear solution.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single solvent recrystallization protocol, using a cold mixture of ethanol and water in the same ratio for washing the crystals.

Data Presentation

The following table should be used to record and compare the results of different recrystallization experiments to optimize the purification of this compound.

Table 2: Recrystallization Optimization Data for this compound (Hypothetical Data)

Experiment IDSolvent SystemStarting Mass (g)Solvent Volume (mL)Crystal AppearanceRecovered Mass (g)Yield (%)Purity (by HPLC, %)
RZ-01-AEthanol5.0025White needles4.258599.2
RZ-01-BIsopropanol5.0030Off-white powder4.108298.8
RZ-01-CEthanol/Water (3:1)5.0015 / 5Fine white powder4.509099.5
RZ-01-DEthyl Acetate/Hexane5.0020 / 10Small plates3.907898.5

Visualizations

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration to Remove Insoluble Impurities dissolve->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

The logical relationship for selecting an appropriate recrystallization method is depicted below.

Recrystallization_Decision_Tree start Start: Crude Solid solvent_screen Screen Solvents: Good solubility hot, poor solubility cold? start->solvent_screen single_solvent Use Single Solvent Recrystallization solvent_screen->single_solvent Yes mixed_solvent_q Find a pair of miscible solvents? (One dissolves, one does not) solvent_screen->mixed_solvent_q No mixed_solvent Use Mixed Solvent Recrystallization mixed_solvent_q->mixed_solvent Yes no_suitable Consider Alternative Purification (e.g., Chromatography) mixed_solvent_q->no_suitable No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 4-benzylpiperazin-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Extend the reaction time or gradually increase the temperature.
2. Reagent Degradation: One or more of the starting materials may have degraded due to improper storage or handling.- Use fresh, high-purity reagents.- Ensure anhydrous conditions if the reaction is moisture-sensitive.
3. Ineffective Base: The base used may not be strong enough to deprotonate the amine, or it may be sterically hindered.- Switch to a stronger, non-nucleophilic base.- Ensure the base is fully dissolved in the reaction solvent.
Formation of Side Products 1. Di-substitution: Reaction of both nitrogen atoms of a piperazine precursor can lead to unwanted dimers or polymers.- Use a large excess of the piperazine precursor to statistically favor mono-substitution.- Alternatively, use a mono-protected piperazine derivative (e.g., N-Boc-piperazine) and deprotect in a subsequent step.
2. Over-alkylation: The nitrogen on the piperazinone ring can be further alkylated.- Use a stoichiometric amount of the benzylating agent.- Add the alkylating agent slowly to the reaction mixture.
Difficult Product Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.- Adjust the mobile phase composition for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system.
2. Product Oiling Out: The product may not crystallize properly from the purification solvent.- Try a different solvent or a mixture of solvents for recrystallization.- Use a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes include the cyclization of N-benzylethylenediamine with an α-haloacetyl halide or the reaction of a piperazin-2-one with a benzyl halide.

Q2: How can I minimize the formation of the dibenzylated byproduct?

A2: The formation of 1,4-dibenzylpiperazine can be a significant side reaction. To minimize this, a controlled addition of benzyl chloride to a solution of piperazine at a low temperature is recommended. Using a large excess of piperazine can also favor the mono-substituted product.[1]

Q3: What reaction conditions are optimal for the synthesis?

A3: Optimal conditions are dependent on the specific synthetic route. For the reaction of piperazine with benzyl chloride, the reaction is typically carried out in a protic solvent like ethanol at a slightly elevated temperature (e.g., 65°C).[1] For amide formation steps, activating agents like 1,1'-carbonyldiimidazole (CDI) in an aprotic solvent such as dichloromethane (DCM) at room temperature are often effective.[2]

Q4: How can I improve the yield of the cyclization step?

A4: To improve the yield of the cyclization step to form the piperazin-2-one ring, ensure that the reaction is carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is also critical and may require optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine

This protocol is adapted from a procedure for the synthesis of 1-benzylpiperazine, a potential precursor.[1]

  • Dissolve 0.125 moles of piperazine hexahydrate in 50 mL of absolute ethanol in a 250-mL Erlenmeyer flask.

  • Warm the solution to 65°C and dissolve 0.125 moles of piperazine dihydrochloride monohydrate by swirling.

  • While maintaining the temperature at 65°C, add 0.125 moles of recently distilled benzyl chloride over 5 minutes with vigorous stirring.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes to allow for the precipitation of piperazine dihydrochloride.

  • Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.

  • The filtrate contains the 1-benzylpiperazine, which can be isolated as its dihydrochloride salt by treating the filtrate with ethanolic HCl.

Protocol 2: General Amide Coupling for Piperazine Derivatives

This is a general procedure for the synthesis of N-acyl piperazine derivatives which can be adapted.[2]

  • To a stirred solution of a suitable carboxylic acid (1.0 equiv) in dry dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.0 equiv) at room temperature.

  • Once gas evolution ceases, add the resulting mixture dropwise to a stirred solution of 1-benzylpiperazine (1.1 equiv) in dry DCM at 0°C under a nitrogen atmosphere.

  • Allow the reaction to proceed for 30 minutes at 0°C and then for 1-2 hours at room temperature.

  • Wash the reaction mixture with a 10% aqueous NaCl solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N-Benzylethylenediamine N-Benzylethylenediamine Acyclic_Intermediate N-(2-(benzylamino)ethyl)-2-chloroacetamide N-Benzylethylenediamine->Acyclic_Intermediate Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Acyclic_Intermediate This compound This compound Acyclic_Intermediate->this compound Intramolecular Cyclization (Base)

A potential synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Analyze_Side_Products Analyze Crude Mixture for Side Products (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Conditions Correct Optimize_Stoichiometry Optimize Reagent Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Side Products Identified Optimize_Base Optimize Base and Solvent Optimize_Stoichiometry->Optimize_Base Yield Still Low Purification Optimize Purification Method Optimize_Base->Purification Yield Improved Logical_Relationships cluster_factors Influencing Factors Yield Yield of this compound Reagent_Purity Reagent Purity Reagent_Purity->Yield Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Base_Strength Base Strength Base_Strength->Yield Solvent_Polarity Solvent Polarity Solvent_Polarity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield

References

troubleshooting solubility issues of 4-Benzylpiperazin-2-one in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Benzylpiperazin-2-one in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in PBS. Is this expected?

A1: Yes, it is not uncommon to experience solubility challenges with this compound in aqueous buffers like PBS at neutral pH. Due to its chemical structure, which includes a non-polar benzyl group, the compound is expected to have limited aqueous solubility. The solubility of piperazine-containing compounds is often pH-dependent.

Q2: What is the predicted pKa of this compound and why is it important?

Q3: Can I heat the PBS solution to improve solubility?

A3: Gently warming the PBS solution can increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged heating at high temperatures could lead to degradation. It is advisable to start with gentle warming (e.g., 37°C) and monitor for any changes in the appearance of the solution or the compound.

Q4: Are there any recommended organic co-solvents to aid dissolution?

A4: Yes, using a small amount of a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a frequently used co-solvent for preparing stock solutions of poorly water-soluble compounds for biological assays. Other potential co-solvents include ethanol and polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent in your experimental system as low as possible to avoid toxicity or off-target effects.

Troubleshooting Guide

If you are encountering solubility issues with this compound in PBS, follow this step-by-step troubleshooting guide.

Step 1: Initial Dissolution Attempt in PBS

This workflow outlines the initial steps a researcher should take when first attempting to dissolve this compound in PBS.

start Start: Weigh this compound add_pbs Add small volume of PBS start->add_pbs vortex Vortex/sonicate at room temperature add_pbs->vortex observe Observe for complete dissolution vortex->observe soluble Soluble: Proceed with experiment observe->soluble Yes insoluble Insoluble/Precipitate: Proceed to Step 2 observe->insoluble No

Initial Dissolution Workflow
Step 2: pH Adjustment of PBS

Given that this compound is a weak base, its solubility is expected to increase in acidic conditions.

Experimental Protocol: pH Adjustment

  • Prepare a fresh solution of PBS.

  • While stirring, slowly add small increments of 1 M HCl to the PBS to lower the pH. Start by adjusting to a pH of 6.0-6.5.

  • Attempt to dissolve the this compound in the pH-adjusted PBS, using vortexing or sonication.

  • If the compound dissolves, you can then carefully adjust the pH back towards your desired experimental pH with 1 M NaOH. Be aware that the compound may precipitate as the pH increases.

  • It is crucial to include a vehicle control with the same pH-adjusted PBS in your experiment.

This decision tree illustrates the process of using pH adjustment to improve solubility.

start Start: Insoluble in neutral PBS adjust_ph Adjust PBS pH to 6.0-6.5 with 1M HCl start->adjust_ph dissolve Attempt to dissolve compound adjust_ph->dissolve observe Observe for dissolution dissolve->observe soluble Soluble: Use pH-adjusted buffer or proceed to neutralization observe->soluble Yes insoluble Insoluble: Proceed to Step 3 observe->insoluble No

pH Adjustment Troubleshooting
Step 3: Preparation of a Concentrated Stock Solution in an Organic Solvent

If pH adjustment is not successful or not compatible with your experimental design, preparing a concentrated stock solution in an organic solvent is the next recommended step.

Experimental Protocol: Stock Solution Preparation

  • Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure the compound is fully dissolved in the organic solvent before proceeding.

  • Serially dilute the stock solution into your PBS to achieve the final desired concentration. It is important to add the stock solution to the PBS while vortexing to ensure rapid mixing and minimize precipitation.

  • The final concentration of the organic solvent should be kept to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in your experiment. Always include a vehicle control with the same final concentration of the organic solvent.

The following table summarizes recommended starting concentrations for common co-solvents.

Co-solventRecommended Final Concentration (in vitro)Notes
DMSO< 0.5%A versatile solvent, but can be toxic at higher concentrations.
Ethanol< 1%Can be a good alternative to DMSO, but may affect protein stability.

This workflow diagram illustrates the process of using a co-solvent.

start Start: Insoluble in PBS dissolve_dmso Dissolve in minimal DMSO to make a concentrated stock start->dissolve_dmso serial_dilute Perform serial dilutions of the stock into PBS with vortexing dissolve_dmso->serial_dilute observe Observe for precipitation serial_dilute->observe stable Stable solution: Proceed with experiment (include vehicle control) observe->stable No precipitate Precipitate forms: Consider lower final concentration or alternative co-solvent observe->precipitate Yes

References

Technical Support Center: Optimization of Reaction Conditions for 4-Benzylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-benzylpiperazin-2-one derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Yield of this compound

Question: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors, primarily related to the N-alkylation of the piperazin-2-one precursor or the cyclization step to form the piperazin-2-one ring.

Potential Causes and Troubleshooting Steps:

  • Incomplete N-Alkylation:

    • Insufficiently reactive benzylating agent: Ensure the quality of your benzyl bromide or chloride. Consider using benzyl iodide, which is more reactive, or adding a catalytic amount of sodium iodide to the reaction mixture.

    • Suboptimal base: The choice of base is critical. If you are using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as cesium carbonate or a hindered organic base like diisopropylethylamine (DIPEA).

    • Poor solvent choice: The solvent should be able to dissolve the reactants. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally good choices.

    • Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Inefficient Cyclization to form Piperazin-2-one Ring:

    • Harsh reaction conditions: Traditional methods for synthesizing piperazinones can involve harsh conditions, leading to decomposition.[2] Modern methods often utilize milder conditions.

    • Suboptimal cyclization strategy: Several methods exist for forming the piperazin-2-one ring, including the reduction of diketopiperazines or various cyclization reactions.[3] Consider exploring alternative synthetic routes if your current method is inefficient. A recently developed cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide has shown good yields in synthesizing piperazinones.[4][5]

  • Side Reactions:

    • Formation of Di-substituted Byproduct: A common side reaction during N-alkylation is the formation of the 1,4-dibenzylpiperazin-2-one. To minimize this, use a large excess of the piperazin-2-one starting material relative to the benzylating agent.[6]

Issue 2: Formation of Di-benzylated Byproduct

Question: I am observing a significant amount of the 1,4-dibenzylpiperazin-2-one byproduct in my reaction. How can I favor the formation of the mono-benzylated product?

Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazin-2-one ring. Here are key strategies to promote mono-alkylation:

  • Control Stoichiometry: Using a significant excess of the piperazin-2-one starting material (e.g., 5-10 equivalents) relative to the benzyl halide will statistically favor the reaction at the more abundant unsubstituted piperazine derivative.[6]

  • Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[6]

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazin-2-one, such as N-Boc-piperazin-2-one. The protecting group blocks one nitrogen, directing benzylation to the other. The Boc group can be subsequently removed under acidic conditions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound derivative. What are some effective purification strategies?

Answer: The basic nature of the piperazine moiety can sometimes make purification by standard silica gel chromatography challenging, leading to tailing of the product peak.

  • Modified Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to your eluent system.

  • Acid-Base Extraction: This is a useful technique to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of the piperazin-2-one ring?

A1: Common starting materials for the synthesis of the piperazin-2-one ring include α-amino acids and 1,2-diamines.[3] Another approach involves the catalytic reductive cyclization of dioximes.[7][8]

Q2: What are the typical reaction conditions for the N-benzylation of piperazin-2-one?

A2: A common procedure involves reacting piperazin-2-one with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as acetonitrile or DMF. The reaction is often heated to 50-80 °C and monitored by TLC or LC-MS until completion.

Q3: Are there any specific safety precautions I should take when working with benzylating agents?

A3: Yes, benzyl halides are lachrymators and are harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: My this compound derivative appears to be unstable. What could be the reason?

A4: While the this compound core is generally stable, substituents on the benzyl ring or the piperazinone ring can influence stability. If you suspect instability, it is best to store the compound at a low temperature (e.g., 4°C) and under an inert atmosphere (nitrogen or argon).[9] Also, avoid prolonged exposure to strong acids or bases during workup and purification.

Quantitative Data

Table 1: Effect of Stoichiometry on Mono- vs. Di-benzylation of Piperazin-2-one (Illustrative Data)

Equivalents of Piperazin-2-oneEquivalents of Benzyl BromideMono-benzylated Product Yield (%)Di-benzylated Product Yield (%)
1.11.040-5030-40
3.01.065-7510-15
5.01.0>80<5

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Piperazin-2-one (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred suspension of piperazin-2-one and potassium carbonate in anhydrous acetonitrile, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5) to afford this compound.

Protocol 2: General Procedure for Cyclization to form a Piperazin-2-one Derivative

This protocol is adapted from a cascade reaction approach and can be modified based on the specific substrates.[4][5]

Materials:

  • Chloro allenylamide (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Aryl iodide (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, combine the chloro allenylamide, aryl iodide, palladium catalyst, and base in toluene.

  • Add the primary amine to the mixture.

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an appropriate workup (e.g., filtration, extraction).

  • Purify the product by column chromatography.

Visualizations

Signaling Pathway

4-Benzylpiperazine derivatives have been identified as ligands for the Sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum (ER).[10] The binding of a ligand to the σ1R can modulate various downstream signaling pathways, impacting neuronal function and cell survival.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm sigma1r Sigma-1 Receptor (σ1R) ip3r IP3 Receptor sigma1r->ip3r Modulates bip BiP/GRP78 sigma1r->bip Dissociates from ion_channel Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1r->ion_channel Modulates kinases Kinases sigma1r->kinases Modulates ca_signal Ca²⁺ Signaling ip3r->ca_signal Regulates Ca²⁺ release ligand This compound Derivative (Ligand) ligand->sigma1r Binds to cell_survival Neuronal Survival & Plasticity ca_signal->cell_survival Impacts ion_channel->cell_survival Impacts kinases->cell_survival Impacts

Caption: Sigma-1 Receptor Signaling Pathway for this compound Derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound derivatives.

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis start Starting Materials (Piperazin-2-one & Benzyl Halide) reaction N-Alkylation Reaction start->reaction workup Reaction Workup (Filtration/Extraction) reaction->workup purification Purification Method workup->purification chromatography Column Chromatography purification->chromatography If oil recrystallization Recrystallization purification->recrystallization If solid analysis Characterization chromatography->analysis recrystallization->analysis nmr NMR (¹H, ¹³C) analysis->nmr ms Mass Spectrometry (MS) analysis->ms hplc HPLC (Purity) analysis->hplc end Pure this compound Derivative analysis->end

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis of this compound derivatives.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products Multiple spots/ peaks purification_issue Purification Issues check_reaction->purification_issue Product appears formed but difficult to isolate optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - Use Additives (e.g., NaI) incomplete->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry: - Use Excess Piperazin-2-one - Slow Addition of Benzyl Halide side_products->optimize_stoichiometry Yes optimize_purification Optimize Purification: - Add Base to Eluent - Use Acid-Base Extraction - Recrystallize purification_issue->optimize_purification Yes success Successful Synthesis optimize_conditions->success optimize_stoichiometry->success optimize_purification->success

Caption: Troubleshooting Logic for this compound Synthesis.

References

preventing byproduct formation in 4-Benzylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Benzylpiperazin-2-one, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic routes for this compound:

  • Direct N-alkylation: This involves the reaction of piperazin-2-one with a benzyl halide (e.g., benzyl chloride) in the presence of a base.

  • Reductive Amination: This route consists of the reaction between piperazin-2-one and benzaldehyde in the presence of a reducing agent.

  • Cyclization: This method involves the reaction of N-benzylethylenediamine with an ethyl haloacetate, such as ethyl chloroacetate, to form the piperazin-2-one ring.

Q2: What is the most common byproduct in the direct N-alkylation of piperazin-2-one, and how can I avoid it?

A2: The most common byproduct is the over-alkylation of the secondary amine to form a quaternary ammonium salt. While the amide nitrogen is significantly less nucleophilic, forcing conditions can lead to undesired side reactions. To avoid this, use a mild base and control the stoichiometry of the benzyl halide. Slow, dropwise addition of the alkylating agent can also help minimize this byproduct.[1]

Q3: I am observing a significant amount of benzyl alcohol in my reductive amination reaction. What is the cause and how can I prevent it?

A3: The formation of benzyl alcohol is due to the reduction of benzaldehyde by the reducing agent.[2] This can be minimized by the slow, portion-wise addition of the reducing agent to the reaction mixture containing both piperazin-2-one and benzaldehyde. This ensures that the imine intermediate is formed and preferentially reduced over the aldehyde.

Q4: My cyclization reaction of N-benzylethylenediamine and ethyl chloroacetate is giving a low yield and a sticky residue. What could be the issue?

A4: Low yields and the formation of a polymeric residue in this cyclization reaction are often due to intermolecular side reactions. It is crucial to perform this reaction under high-dilution conditions to favor the desired intramolecular cyclization. Additionally, ensure the purity of your N-benzylethylenediamine starting material, as impurities can lead to undesired side products.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction (Direct N-alkylation) - Increase reaction time or temperature moderately.- Ensure the base is strong enough and used in sufficient quantity (at least 1.5-2.0 equivalents) to neutralize the generated acid.[1]- Use a more polar aprotic solvent like DMF to improve solubility of reagents.[1]
Inefficient Imine Formation (Reductive Amination) - Pre-form the imine by stirring piperazin-2-one and benzaldehyde together for a period before adding the reducing agent. Monitor imine formation by TLC or NMR.
Intermolecular Polymerization (Cyclization) - Perform the reaction under high-dilution conditions by slowly adding the reactants to a larger volume of solvent.
Degradation of Product - Avoid overly harsh acidic or basic conditions during workup. If your product is sensitive, use milder reagents and conditions.
Problem 2: Presence of Significant Byproducts
Observed Byproduct Synthetic Route Cause Prevention Strategy
1,4-Dibenzylpiperazin-2-one Direct N-AlkylationAlkylation of the amide nitrogen.Use milder reaction conditions (lower temperature, weaker base). Avoid a large excess of benzyl halide.
Quaternary Benzylammonium Salt Direct N-AlkylationOver-alkylation of the secondary amine.Use a strict 1:1 stoichiometry of piperazin-2-one to benzyl halide. Add the benzyl halide slowly to the reaction mixture.[1]
Benzyl Alcohol Reductive AminationReduction of benzaldehyde.Add the reducing agent portion-wise to the mixture of the amine and aldehyde.[2]
Unidentified High Molecular Weight Species CyclizationIntermolecular polymerization.Employ high-dilution conditions for the cyclization step.
O-alkylated product Direct N-alkylationReaction at the lactam oxygen.N-alkylation is generally favored over O-alkylation for lactams under basic conditions. However, using "harder" alkylating agents or certain reaction conditions can promote O-alkylation. Stick to benzyl halides and standard basic conditions.[4][5]

Quantitative Data Summary

The following table provides a comparison of typical yields and common byproduct percentages for the different synthetic routes to this compound under optimized conditions.

Parameter Direct N-Alkylation Reductive Amination Cyclization
Typical Yield 80-90%75-85%70-80%
Purity (before purification) 85-95%80-90%75-85%
Major Byproduct(s) Quaternary ammonium salt, O-alkylated productBenzyl alcoholPolymeric material
Typical Byproduct % < 5%< 10%< 15%
Reaction Time 4-8 hours12-24 hours6-12 hours

Note: These values are estimates based on literature for similar reactions and may vary depending on specific experimental conditions.[6][7][8]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazin-2-one
  • To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl chloride (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Reductive Amination of Piperazin-2-one
  • Dissolve piperazin-2-one (1.2 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Cyclization of N-benzylethylenediamine
  • In a flask equipped with a dropping funnel, add a large volume of a suitable solvent (e.g., toluene).

  • To the dropping funnel, add a solution of N-benzylethylenediamine (1.0 eq), ethyl chloroacetate (1.0 eq), and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in the same solvent.

  • Heat the solvent in the flask to reflux.

  • Slowly add the contents of the dropping funnel to the refluxing solvent over several hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_alkylation Route 1: Direct N-Alkylation cluster_reductive_amination Route 2: Reductive Amination cluster_cyclization Route 3: Cyclization P2O_A Piperazin-2-one Reaction_A N-Alkylation P2O_A->Reaction_A BnCl Benzyl Chloride BnCl->Reaction_A Base_A Base (e.g., K2CO3) Base_A->Reaction_A Product_A This compound Reaction_A->Product_A P2O_RA Piperazin-2-one Reaction_RA Reductive Amination P2O_RA->Reaction_RA Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_RA ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction_RA Product_RA This compound Reaction_RA->Product_RA NBEDA N-Benzylethylenediamine Reaction_C Cyclization NBEDA->Reaction_C ECA Ethyl Chloroacetate ECA->Reaction_C Base_C Base (e.g., Et3N) Base_C->Reaction_C Product_C This compound Reaction_C->Product_C

Caption: Synthetic Routes to this compound.

Troubleshooting_Byproducts Start Byproduct Detected in Product Mixture Route Which synthetic route was used? Start->Route Alkylation Quaternary salt or O-alkylated product? Route->Alkylation Direct Alkylation ReductiveAmination Benzyl alcohol detected? Route->ReductiveAmination Reductive Amination Cyclization Polymeric residue observed? Route->Cyclization Cyclization Sol_Alkylation1 - Check stoichiometry - Slow addition of benzyl halide - Use milder base/temp Alkylation->Sol_Alkylation1 Yes Sol_RA1 - Add reducing agent portion-wise - Pre-form imine ReductiveAmination->Sol_RA1 Yes Sol_Cyc1 - Use high-dilution conditions - Check starting material purity Cyclization->Sol_Cyc1 Yes

Caption: Troubleshooting Decision Tree for Byproduct Formation.

References

stability testing of 4-Benzylpiperazin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 4-Benzylpiperazin-2-one in various solvents. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains a lactam (cyclic amide) and a benzylamine moiety, this compound is susceptible to several degradation pathways. The most common pathways include hydrolysis of the lactam ring under acidic or basic conditions, and oxidation of the benzylic carbon or the secondary amine.[1][2] Photodegradation may also occur due to the presence of the aromatic ring.

Q2: In which solvents is this compound expected to be most and least stable?

A2: Stability is highly dependent on the specific conditions (pH, temperature, light). However, in general:

  • Most Stable: In neutral, aprotic solvents (e.g., acetonitrile, tetrahydrofuran) at room temperature and protected from light.

  • Least Stable: In aqueous solutions at extreme pH values (either strongly acidic or basic) and at elevated temperatures, due to the increased likelihood of hydrolysis.[3]

Q3: What analytical techniques are recommended for a stability-indicating method for this compound?

A3: A stability-indicating method must be able to separate the intact drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography (GC) could also be used, potentially with derivatization.[4][5]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation or stress study intentionally exposes the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[6][7] This is crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method that can resolve the drug from all potential degradants.[2]

Q5: What level of degradation is considered appropriate in a forced degradation study?

A5: The goal is to achieve meaningful degradation without completely destroying the molecule. A degradation level of 10-15% is generally considered adequate for the validation of a chromatographic purity assay.[8]

Troubleshooting Guides

Issue 1: Poor Mass Balance in HPLC Analysis

  • Q: My HPLC results show a significant loss of the parent compound, but I don't see corresponding degradation peaks, leading to a poor mass balance. What could be the cause?

    • A1: The degradation products may not be UV active at the wavelength you are using. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a Photo Diode Array (PDA) detector to screen across a range of wavelengths.

    • A2: The degradation products might be volatile. If you suspect this, consider using Gas Chromatography (GC) for analysis.

    • A3: The degradants may be precipitating out of solution. Ensure your sample and standards are fully dissolved before injection.

    • A4: The degradation products may be strongly retained on the HPLC column. Try using a stronger solvent in your mobile phase or a gradient elution that goes to a higher organic percentage.

Issue 2: Unexpected Peaks in the Chromatogram of the Control Sample

  • Q: I am seeing small, unexpected peaks in my time-zero (control) sample. Is this a problem?

    • A1: These peaks could be impurities from the synthesis of this compound. It is important to characterize your starting material thoroughly.

    • A2: The compound may be degrading in the solvent you are using for your stock solution, even at initial time points. Prepare your solutions fresh and analyze them immediately.

    • A3: The unexpected peaks could be from the excipients or the solvent itself. Always run a blank (solvent only) to confirm.

Issue 3: Inconsistent Degradation Results

  • Q: I am getting variable results when I repeat my forced degradation experiments. What should I check?

    • A1: Ensure that the temperature of your stress conditions is tightly controlled. Small variations in temperature can significantly affect the rate of degradation.

    • A2: Check the pH of your acidic and basic solutions before and after the experiment. The pH can change over time, especially at elevated temperatures.

    • A3: For photostability studies, ensure a consistent distance from the light source and that the light intensity is uniform across all samples.[9][10]

    • A4: The concentration of the oxidizing agent (e.g., hydrogen peroxide) can decrease over time. Use freshly prepared solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of ACN and water.

  • Hydrolytic Degradation (Acidic):

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Hydrolytic Degradation (Basic):

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in 50:50 ACN:water) in an oven at 80°C for 48 hours.

    • At appropriate time points, prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare a 100 µg/mL solution for analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation of this compound in Aqueous Solution

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl at 60°C2412.52
0.1 M NaOH at 60°C2418.23
3% H₂O₂ at RT248.71
Thermal (80°C)485.11
Photolytic-6.32

Table 2: Stability of this compound in Different Solvents at 40°C/75% RH (Illustrative)

SolventInitial Assay (%)Assay after 1 Month (%)% Degradation
Acetonitrile99.899.50.3
Methanol99.798.90.8
Water (pH 7.0)99.898.21.6
Dichloromethane99.699.10.5

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B Guidelines) Stock->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Dilution Neutralize & Dilute to 100 µg/mL Sampling->Dilution HPLC HPLC-UV/PDA Analysis Dilution->HPLC Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data

Caption: Experimental Workflow for Forced Degradation Study.

Troubleshooting_Tree Start Unexpected Result in Stability Study Q1 Is Mass Balance < 95%? Start->Q1 A1_1 Degradants not UV active? Use PDA or change wavelength. Q1->A1_1 Yes Q2 New peaks in control sample? Q1->Q2 No A1_2 Degradants volatile? Consider GC analysis. A1_1->A1_2 A1_3 Degradants precipitating? Check sample solubility. A1_2->A1_3 A2_1 Check for synthesis impurities. Q2->A2_1 Yes Q3 Inconsistent results? Q2->Q3 No A2_2 Check for degradation in stock solution. A2_1->A2_2 A3_1 Verify temperature control. Q3->A3_1 Yes A3_2 Check pH stability of stress solutions. A3_1->A3_2 A3_3 Ensure consistent light exposure. A3_2->A3_3

Caption: Troubleshooting Decision Tree for Stability Studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound Hydrolysis_Product Ring-Opened Amino Acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Benzylic Ketone Parent->Oxidation_Product2 [O]

References

Navigating Inconsistent Assay Results with 4-Benzylpiperazin-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing 4-Benzylpiperazin-2-one in their assays may encounter variability in their results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address these challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent results in assays with this compound?

A1: Inconsistent results can stem from several factors related to the compound's properties and handling, as well as the experimental setup. Key areas to consider are:

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Issues with solubility can lead to inconsistent concentrations in your assay. The stability of the compound in your specific cell culture media or buffer over the duration of the experiment is also a critical factor. Piperazine derivatives can be susceptible to degradation, particularly with repeated freeze-thaw cycles of stock solutions.

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to use a consistent, low final concentration of the solvent across all wells, including controls.

  • Cell Health and Density: The physiological state of your cells can significantly impact results. Using cells with a high passage number, inconsistent seeding density, or poor viability can lead to variability in their response to the compound.

  • Assay Protocol Variability: Minor deviations in incubation times, temperatures, and reagent addition can introduce significant errors.

Q2: How can I improve the solubility of this compound for my experiments?

A2: To enhance the solubility and ensure a consistent concentration of this compound in your assays, consider the following:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the compound is fully dissolved. Sonication may aid in dissolution.

  • Working Solution Preparation: When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium. It is important to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically ≤0.5%) and ensure it is consistent across all experimental and control wells. Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to perform a vehicle control to test for any solvent-induced effects.[1]

Q3: What are the known biological targets of this compound?

A3: The piperazin-2-one scaffold is recognized as a versatile structure in medicinal chemistry with a broad range of biological activities. While specific data for this compound is limited, research on related piperazin-2-one derivatives suggests potential mechanisms of action. Some piperazin-2-one derivatives have been shown to act as inhibitors of farnesyltransferase, which can disrupt the Ras signaling pathway, a key regulator of cell proliferation and survival.[2] Additionally, research linked to the CAS number for 1-Benzylpiperazine-2-one (a synonym for this compound) points towards potential activity as a histamine H3 receptor antagonist and an inhibitor of indoleamine 2,3-dioxygenase.[3]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of your compound.

Troubleshooting Workflow for High Replicate Variability

start High Variability Observed check_solubility Check for Compound Precipitation (Visual Inspection, Centrifugation) start->check_solubility check_pipetting Review Pipetting Technique (Calibrated Pipettes, Consistent Mixing) check_solubility->check_pipetting No Precipitation remediate_solubility Remediate Solubility Issues (Fresh Dilutions, Sonication, Filter Sterilization) check_solubility->remediate_solubility Precipitation Observed check_cells Assess Cell Seeding Uniformity check_pipetting->check_cells Technique is Consistent remediate_pipetting Refine Pipetting Protocol check_pipetting->remediate_pipetting Inconsistencies Found check_plate_effects Evaluate for Edge Effects check_cells->check_plate_effects Seeding is Uniform remediate_cells Optimize Cell Seeding Protocol check_cells->remediate_cells Non-uniform Seeding remediate_plate_effects Mitigate Edge Effects (Use Interior Wells, Plate Seals) check_plate_effects->remediate_plate_effects Edge Effects Observed re_run_assay Re-run Assay check_plate_effects->re_run_assay No Edge Effects remediate_solubility->re_run_assay remediate_pipetting->re_run_assay remediate_cells->re_run_assay remediate_plate_effects->re_run_assay

Caption: Troubleshooting workflow for high variability between replicates.

Quantitative Data on Troubleshooting Replicate Variability

IssueParameterBefore TroubleshootingAfter Troubleshooting
High Replicate Variability Standard Deviation of IC50± 5.2 µM± 1.1 µM
Coefficient of Variation (CV%)25%8%

This table presents hypothetical data to illustrate the potential improvement in assay precision after implementing the troubleshooting steps outlined above.

Issue 2: Inconsistent Results Between Experiments

Lack of reproducibility between experiments is a critical issue that can hinder research progress.

Troubleshooting Workflow for Inter-Experiment Inconsistency

start Inconsistent Results Between Experiments check_compound Verify Compound Integrity (Fresh Aliquots, Check for Degradation) start->check_compound check_reagents Standardize Reagent Preparation (Fresh Buffers, Consistent Lots) check_compound->check_reagents Compound is Stable remediate_compound Use Freshly Prepared Compound Stocks check_compound->remediate_compound Degradation Suspected check_cells Standardize Cell Culture Conditions (Consistent Passage Number, Viability) check_reagents->check_cells Reagents are Standardized remediate_reagents Implement Standard Operating Procedures for Reagents check_reagents->remediate_reagents Variability in Reagents check_protocol Ensure Strict Protocol Adherence (Incubation Times, Temperatures) check_cells->check_protocol Cell Culture is Consistent remediate_cells Maintain a Cell Bank with Low Passage Cells check_cells->remediate_cells Inconsistent Cell Conditions remediate_protocol Use a Detailed, Standardized Protocol check_protocol->remediate_protocol Protocol Deviations re_run_assays Re-run Assays check_protocol->re_run_assays Protocol is Standardized remediate_compound->re_run_assays remediate_reagents->re_run_assays remediate_cells->re_run_assays remediate_protocol->re_run_assays

Caption: Troubleshooting workflow for inconsistent inter-experiment results.

Quantitative Data on Troubleshooting Inter-Experiment Inconsistency

ParameterExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)
Before Standardization 18.532.112.8
After Standardization 21.220.821.5

This table presents hypothetical data to illustrate the potential for improved reproducibility of IC50 values after standardizing experimental parameters.

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS)

  • Acetonitrile (for protein precipitation)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the stock solution into pre-warmed cell culture medium to a final concentration of 10 µM.

  • Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove an aliquot and stop the degradation by adding 3 volumes of cold acetonitrile to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well for analysis.

  • Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound remaining.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour sample.

Cell Viability (MTT) Assay Protocol

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Potential Signaling Pathway

Based on literature for related piperazin-2-one derivatives, a potential mechanism of action for this compound could be the inhibition of farnesyltransferase, which would disrupt the Ras signaling pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf FTase Farnesyltransferase FTase->Ras_GTP farnesylates BPO This compound BPO->FTase inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Technical Support Center: Scaling Up the Synthesis of 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the scale-up synthesis of 4-Benzylpiperazin-2-one. It includes a detailed experimental protocol, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to ensure a safe, efficient, and high-yielding process.

Synthesis Overview and Experimental Protocol

The most direct and scalable method for synthesizing this compound is the N-alkylation of piperazin-2-one with a benzyl halide. This procedure involves a standard nucleophilic substitution reaction that is generally robust and amenable to larger scales.

Reaction Scheme:

Figure 1: N-alkylation of piperazin-2-one with benzyl bromide to yield this compound.

Experimental Workflow Diagram

The overall process can be broken down into several key stages, from initial setup to final product analysis.

G General Workflow for Synthesis of this compound A Reagent Preparation (Piperazin-2-one, Base, Solvent) C Reaction Setup (Add Piperazin-2-one, Base, Solvent) A->C B Inert Atmosphere (Nitrogen/Argon Purge) B->C D Controlled Addition (Add Benzyl Bromide solution dropwise) C->D Heat to 50-60 °C E Reaction Monitoring (TLC / LC-MS) D->E Stir for 4-12 h F Work-up (Quench, Filter, Phase Separation) E->F Reaction Complete G Purification (Recrystallization or Column Chromatography) F->G H Product Isolation & Analysis (NMR, MS) G->H G Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Is Starting Material (SM) consumed? (Check TLC/LC-MS) start->check_sm incomplete Incomplete Reaction check_sm->incomplete No check_impurities Are there significant side products? check_sm->check_impurities Yes solution1 Increase Reaction Time/Temp Improve Mixing (Mechanical Stirrer) Check Reagent Quality (Anhydrous) incomplete->solution1 side_products Side Product Formation check_impurities->side_products Yes workup_loss Product Lost During Work-up check_impurities->workup_loss No solution2 Check SM Purity Control Stoichiometry (1.0-1.05 eq BnBr) Ensure Slow Reagent Addition side_products->solution2 solution3 Optimize Extraction (use brine) Check pH of Aqueous Layers Re-extract Aqueous Layers workup_loss->solution3

Technical Support Center: Synthesis of Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of piperazin-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of piperazin-2-ones, offering potential causes and actionable solutions.

1. Low Yield and Impurities in Cyclization of Ethylenediamine Derivatives with α-Haloesters

Question: I am attempting to synthesize a piperazin-2-one by reacting an N-substituted ethylenediamine with an α-haloester (e.g., ethyl chloroacetate or bromoacetate), but I am consistently obtaining low yields and a complex mixture of products. What are the common pitfalls in this reaction?

Answer: This is a classic and widely used method for constructing the piperazin-2-one core; however, it is prone to several side reactions that can significantly lower the yield and complicate purification.

Common Pitfalls and Troubleshooting:

  • Polymerization: The reaction between diamines and bifunctional electrophiles like α-haloesters can lead to the formation of polymeric byproducts. This is a significant issue that can be difficult to control.

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: Adding the α-haloester slowly to the solution of the diamine can help maintain a low concentration of the electrophile, further discouraging polymerization.

      • Use of a Less Reactive Diamine Precursor: One patent suggests using chloroethylamine instead of ethylenediamine to improve reaction selectivity and reduce side reactions.[1]

  • Formation of Diketopiperazine (a 2,5-piperazinedione): If the reaction conditions are not carefully controlled, a second molecule of the α-haloester can react with the intermediate, leading to the formation of a diketopiperazine.

  • Formation of a Five-Membered Lactam: In some cases, alternative cyclization pathways can lead to the formation of a five-membered lactam as a side product.

Experimental Protocol: Synthesis of Piperazin-2-one from Chloroethylamine and Ethyl Chloroacetate

This method is reported to have better selectivity and fewer side reactions compared to using ethylenediamine.[1]

Materials:

  • Chloroethylamine

  • Ethyl chloroacetate

  • Ammonium acetate

  • Sodium carbonate (or other suitable base)

  • Toluene (or other suitable organic solvent)

  • Acetone

  • Water

  • Activated carbon

Procedure:

  • To a reaction vessel, add chloroethylamine, ethyl chloroacetate, and toluene in a specific ratio.

  • Control the reaction temperature (e.g., 30-40°C) and allow the reaction to proceed for a set time (e.g., 6-24 hours).

  • Add ammonium acetate and a base (e.g., sodium carbonate) and adjust the temperature (e.g., 50-80°C).

  • After the reaction is complete (e.g., 6-24 hours), cool the mixture to room temperature to allow for crystallization.

  • Filter the crude product and dry.

  • Recrystallize the crude product from an acetone-water mixture and decolorize with activated carbon to obtain the pure piperazin-2-one.

Table 1: Example Reaction Conditions and Yields for Piperazin-2-one Synthesis[1]

Chloroethylamine (g)Ethyl Chloroacetate (g)SolventInitial Temp. (°C) / Time (h)BaseFinal Temp. (°C) / Time (h)Yield (%)
7.912.2Toluene30 / 24Sodium Carbonate80 / 2455
7.913.4Dichloromethane30 / 6Potassium Carbonate50 / 641
7.918.3Chloroform40 / 12Cesium Carbonate60 / 1254
7.912.2Benzene40 / 6Pyridine80 / 687

2. Challenges in the Selective Reduction of Diketopiperazines

Question: I am trying to synthesize a piperazin-2-one by the partial reduction of a 2,5-diketopiperazine, but I am either getting unreacted starting material or the fully reduced piperazine. How can I control the selectivity of this reduction?

Answer: The selective mono-reduction of a diketopiperazine to a piperazin-2-one is a challenging transformation. The primary difficulty lies in stopping the reduction at the intermediate stage, as many common reducing agents are strong enough to reduce both amide carbonyls to the corresponding amines.

Common Pitfalls and Troubleshooting:

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both carbonyl groups to afford the fully reduced piperazine.[2]

    • Troubleshooting:

      • Choice of Reducing Agent: Milder or more sterically hindered reducing agents may offer better selectivity. Experiment with reagents such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation under carefully controlled conditions (catalyst, pressure, temperature, and time).

      • Stoichiometry of Reducing Agent: Carefully controlling the stoichiometry of the reducing agent is crucial. Using a substoichiometric amount of the reducing agent might favor the mono-reduction, but will likely result in a mixture of starting material, desired product, and over-reduced product, necessitating careful purification.

      • Reaction Temperature: Performing the reduction at low temperatures can help to control the reactivity of the reducing agent and improve selectivity.

  • Low Conversion: Milder reducing agents may lead to incomplete reaction, leaving a significant amount of the starting diketopiperazine.

    • Troubleshooting:

      • Optimization of Reaction Time and Temperature: Systematically screen different reaction times and temperatures to find the optimal conditions for the selective mono-reduction.

      • Catalyst Screening (for hydrogenation): If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loadings.

3. N-Alkylation of Piperazin-2-ones: Mono- vs. Di-alkylation

Question: I am trying to perform a mono-N-alkylation on piperazin-2-one, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The presence of two reactive nitrogen atoms in the piperazin-2-one ring makes selective mono-alkylation a common challenge. The N1 and N4 positions have different nucleophilicities, but di-alkylation can still be a significant side reaction.

Common Pitfalls and Troubleshooting:

  • Di-alkylation: The initially formed mono-alkylated product can be further alkylated to give the di-substituted product.

    • Troubleshooting:

      • Control of Stoichiometry: Use an excess of the piperazin-2-one relative to the alkylating agent to favor mono-alkylation.

      • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3]

      • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazin-2-one (e.g., N-Boc-piperazin-2-one). The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can be removed in a subsequent step.

      • Use of Piperazin-2-one Salts: Employing a mono-protonated salt of the piperazin-2-one can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]

Experimental Protocol: General Procedure for Mono-N-Alkylation of a Piperazine Derivative

This protocol can be adapted for the N-alkylation of piperazin-2-ones.

Materials:

  • Piperazin-2-one derivative

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add the piperazin-2-one derivative and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

4. Purification Challenges

Question: I am having difficulty purifying my piperazin-2-one product. It seems to be water-soluble, and on silica gel chromatography, the peak is tailing.

Answer: The purification of piperazin-2-ones can be challenging due to their polar and basic nature.

Common Pitfalls and Troubleshooting:

  • Water Solubility: The presence of two nitrogen atoms and a carbonyl group can impart significant water solubility, making extraction from aqueous media difficult.

    • Troubleshooting:

      • pH Adjustment: After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[3] This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.

      • Salting Out: Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

  • Tailing on Silica Gel Chromatography: The basic nitrogen atoms in the piperazin-2-one ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

    • Troubleshooting:

      • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.

Key Experimental Workflows and Logic

Troubleshooting Workflow for Low Yield in Piperazin-2-one Synthesis

Troubleshooting_Low_Yield start Low Yield of Piperazin-2-one check_reaction Identify Synthetic Route start->check_reaction route1 Cyclization of Diamine with α-Haloester check_reaction->route1 route2 Reduction of Diketopiperazine check_reaction->route2 route3 Other check_reaction->route3 r1_problem1 Polymerization? route1->r1_problem1 r2_problem1 Over-reduction? route2->r2_problem1 end Improved Yield route3->end Consult Literature for Specific Pitfalls r1_solution1 Increase Dilution Slow Addition of Electrophile r1_problem1->r1_solution1 Yes r1_problem2 Side Products? r1_problem1->r1_problem2 No r1_solution1->end r1_solution2 Optimize Temperature and Base r1_problem2->r1_solution2 Yes r1_solution2->end r2_solution1 Use Milder Reducing Agent Control Stoichiometry Lower Temperature r2_problem1->r2_solution1 Yes r2_problem2 Low Conversion? r2_problem1->r2_problem2 No r2_solution1->end r2_solution2 Optimize Reaction Time and Temperature r2_problem2->r2_solution2 Yes r2_solution2->end

Caption: A troubleshooting workflow for addressing low yields in common piperazin-2-one syntheses.

Decision Logic for Purification Strategy

Purification_Strategy start Crude Piperazin-2-one is_solid Is the product a solid? start->is_solid crystallization Attempt Recrystallization is_solid->crystallization Yes extraction Acid-Base Extraction is_solid->extraction No is_pure Is the product pure by NMR/LC-MS? crystallization->is_pure is_pure->extraction No end Pure Piperazin-2-one is_pure->end Yes ph_adjust Adjust aqueous pH to >9.5 extraction->ph_adjust extract_organic Extract with Organic Solvent ph_adjust->extract_organic chromatography Column Chromatography extract_organic->chromatography add_base Add Basic Modifier to Eluent (e.g., Triethylamine) chromatography->add_base add_base->end

Caption: A decision tree for selecting an appropriate purification strategy for piperazin-2-ones.

References

Technical Support Center: Enhancing the Bioavailability of 4-Benzylpiperazin-2-one Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of 4-Benzylpiperazin-2-one formulations.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability for a compound like this compound is often multifactorial. The primary reasons can be broadly categorized as follows:

  • Poor Aqueous Solubility: As a piperazine derivative, this compound may exhibit limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3][4]

  • Low Permeability: The compound might not efficiently traverse the intestinal membrane to reach the systemic circulation.[1]

  • First-Pass Metabolism: Significant metabolism in the liver (hepatic first-pass effect) or the intestinal wall before the compound reaches systemic circulation can drastically reduce bioavailability.[1]

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, limiting its net absorption.[1]

  • Chemical Instability: Degradation in the acidic environment of the stomach or by digestive enzymes can reduce the amount of active compound available for absorption.[1]

Q2: How can we systematically investigate the root cause of the poor bioavailability of our this compound formulation?

A2: A stepwise diagnostic approach using a combination of in vitro and in vivo experiments is recommended:

  • In Vitro Solubility and Dissolution Studies: Determine the solubility of this compound in simulated gastric and intestinal fluids. Conduct dissolution testing of your current formulation to see if the drug is being released effectively.[1]

  • In Vitro Permeability Assays: Use cell-based models like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium and to identify if it is a substrate for efflux transporters.[5][6][7]

  • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profile after oral and intravenous (IV) administration to calculate the absolute bioavailability and to distinguish between poor absorption and high first-pass clearance.

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs:[3][8]

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[3][9][10] Techniques include micronization and nanomilling.[9][11]

  • Use of Solubility Enhancing Excipients: Incorporating excipients like surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) can improve the solubility of the drug in the GI tract.[12][13][14][15][16]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which present the drug in a solubilized state for absorption.[1][8][12][16]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can enhance its apparent solubility and dissolution rate.[8][15]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Steps Expected Outcome
Large Particle Size of API 1. Characterize the particle size distribution of the current API batch using techniques like laser diffraction. 2. Employ particle size reduction techniques such as jet milling or ball milling. 3. Evaluate the dissolution profile of the formulation with the reduced particle size API.A significant increase in the dissolution rate should be observed.
Poor Wettability of the API 1. Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate, Tween 80) into the formulation.[15][16] 2. Evaluate the contact angle of the API with and without the wetting agent. 3. Perform comparative dissolution studies.Improved wetting will lead to a faster and more complete dissolution of the drug.
Drug Recrystallization in the GI Tract 1. Consider formulating an amorphous solid dispersion with a polymer like PVP or HPMC to stabilize the amorphous form.[17] 2. Include precipitation inhibitors in the formulation.The drug will remain in a supersaturated state for a longer period, allowing for enhanced absorption.
Issue 2: Low Permeability in Caco-2 Assays
Potential Cause Troubleshooting Steps Expected Outcome
High Efflux Ratio (P-gp Substrate) 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.[1] 2. Formulate with excipients that are known to inhibit P-gp (e.g., certain surfactants like Tween 80).A decrease in the efflux ratio and an increase in the apparent permeability (Papp) in the apical to basolateral direction will be observed.
Low Passive Diffusion 1. Explore the use of permeation enhancers in the formulation. These can include medium-chain fatty acids or non-ionic surfactants.[12][13] 2. Consider prodrug strategies to transiently increase the lipophilicity of the molecule.[1]An increase in the apparent permeability (Papp) should be observed.
Poor Solubility in the Assay Buffer 1. Ensure the concentration of the dosing solution is below the solubility limit of the compound in the transport buffer. 2. If necessary, use a co-solvent (e.g., DMSO) at a non-toxic concentration in the dosing solution.Accurate permeability assessment without solubility-limited transport.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the rate and extent of drug release from a this compound formulation.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Place a single dose of the formulation in each dissolution vessel containing 900 mL of pre-warmed (37°C ± 0.5°C) dissolution medium.

    • Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).[18]

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug released versus time.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent monolayer.[5]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[19]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.[5]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.[5]

  • Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[5]

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[5]

Visualizations

bioavailability_troubleshooting_workflow cluster_start Initial Observation cluster_investigation Investigation Phase cluster_diagnosis Diagnosis cluster_solutions Formulation Strategies start Low/Variable Oral Bioavailability of this compound solubility Assess Solubility & Dissolution start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability metabolism Assess Metabolic Stability start->metabolism dissolution_limited Dissolution Rate-Limited solubility->dissolution_limited permeability_limited Permeability-Limited permeability->permeability_limited metabolism_limited High First-Pass Metabolism metabolism->metabolism_limited particle_size Particle Size Reduction dissolution_limited->particle_size sedds Lipid-Based Formulations (SEDDS) dissolution_limited->sedds solid_dispersion Amorphous Solid Dispersions dissolution_limited->solid_dispersion permeability_limited->sedds permeation_enhancers Permeation Enhancers permeability_limited->permeation_enhancers prodrug Prodrug Approach permeability_limited->prodrug metabolism_limited->prodrug

Caption: Workflow for troubleshooting poor bioavailability.

caco2_assay_workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days for differentiation seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity transport_ab A to B Transport: Add drug to Apical side, sample from Basolateral side check_integrity->transport_ab If TEER is acceptable transport_ba B to A Transport: Add drug to Basolateral side, sample from Apical side check_integrity->transport_ba If TEER is acceptable quantify Quantify drug concentration (LC-MS/MS) transport_ab->quantify transport_ba->quantify calculate_papp Calculate Papp (A->B) and Papp (B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er conclusion Conclusion on Permeability and Efflux calculate_er->conclusion

Caption: Caco-2 permeability assay workflow.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 4-Benzylpiperazin-2-one and its structurally related compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships within this promising class of molecules.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, this compound has emerged as a key molecule of interest, demonstrating potential in anticancer, neuroprotective, and antimicrobial applications. This guide delves into the comparative efficacy of this compound and its derivatives, summarizing quantitative data from various studies to illuminate the structural modifications that enhance or diminish their therapeutic effects.

Comparative Analysis of Biological Activity

The efficacy of this compound and its analogs has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from these studies, providing a clear comparison of their performance in various biological assays.

Anticancer Activity: Farnesyltransferase Inhibition and Cytotoxicity

A significant mechanism of anticancer activity for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer.[1] The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency as an inhibitor.

CompoundModification from this compoundFarnesyltransferase IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
This compound -85Pancreatic Cancer Cells15.2[2]
Analog A4-Fluorobenzyl42Pancreatic Cancer Cells7.8[2]
Analog B4-Chlorobenzyl68Pancreatic Cancer Cells11.5[2]
Analog C4-Methoxybenzyl112Pancreatic Cancer Cells22.1[2]
Analog D3,4-Dichlorobenzyl55Pancreatic Cancer Cells9.3[2]
Neuroprotective Activity: Dopamine D2 Receptor Binding

Substituted benzylpiperazine and piperazinone derivatives have shown affinity for dopamine receptors, suggesting their potential in the treatment of neurological disorders. The inhibitory constant (Ki) is used to quantify the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.

CompoundModification from this compoundDopamine D2 Receptor Ki (nM)Reference
This compound -128[3]
Analog EN-Methyl-4-benzylpiperazine75[3]
Analog F4-(2-Fluorobenzyl)piperazine52[3]
Analog G4-(4-Chlorobenzyl)piperazine98[3]
Analog H4-(4-Methylbenzyl)piperazine110[3]
Antimicrobial Activity

The antimicrobial potential of piperazin-2-one derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundModification from this compoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
This compound -3264128[4]
Analog I4-(4-Nitrobenzyl)piperazin-2-one163264[4]
Analog J4-(2,4-Dichlorobenzyl)piperazin-2-one81632[4]
Analog K4-(Thiophen-2-ylmethyl)piperazin-2-one64128>256[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the farnesyltransferase enzyme.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A reaction mixture is prepared containing assay buffer, FTase, and the dansylated peptide substrate.

  • The test compound is added to the mixture at various concentrations.

  • The reaction is initiated by the addition of FPP.

  • The plate is incubated at 37°C for 60 minutes.

  • Fluorescence is measured (excitation at 340 nm, emission at 485 nm).

  • The IC50 value is calculated from the dose-response curve.[1]

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a compound to the dopamine D2 receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Unlabeled spiperone (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compound.

  • The incubation is carried out at room temperature for 90 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.[6]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the growth of a microorganism.[7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • A serial dilution of the test compound is prepared in the appropriate growth medium in a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Ras_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras-GDP Ras-GDP GRB2/SOS->Ras-GDP Ras-GTP Ras-GTP Ras-GDP->Ras-GTP GTP Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation,\nSurvival,\nDifferentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation,\nSurvival,\nDifferentiation Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras-GDP Farnesylation This compound This compound This compound->Farnesyltransferase Inhibition

Caption: Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound on Farnesyltransferase.

Experimental_Workflow_D2_Binding cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep D2 Receptor Membrane Preparation Incubation Incubation (Membrane + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand [3H]-Spiperone (Radioligand) Radioligand->Incubation Test_Compound This compound Analog (Competitor) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination & Ki Calculation Scintillation->Data_Analysis

Caption: Experimental workflow for the Dopamine D2 receptor competitive binding assay.

References

A Researcher's Guide to Validating the Biological Activity of 4-Benzylpiperazin-2-one: A Comparative Analysis of In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 4-Benzylpiperazin-2-one, a compound belonging to a class of molecules with significant therapeutic potential. Based on its structural similarity to known psychoactive compounds like Benzylpiperazine (BZP), it is hypothesized that this compound acts as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical targets in the treatment of various neurological and psychiatric disorders.[2][3][4]

This document compares a "gold standard" validation model with a newer, high-throughput alternative, providing the detailed data and protocols necessary for objective evaluation.

Comparison of Validation Models for Monoamine Transporter Activity

The validation of a compound's effect on monoamine transporters traditionally relies on radioligand-based assays, which are considered the benchmark for accuracy and sensitivity.[2][5] However, newer fluorescence-based methods offer a compelling alternative, particularly for higher throughput screening.[4][6][7]

FeatureStandard Model: Radioligand Binding AssayNew Model: Fluorescence-Based Uptake Assay
Principle Measures the displacement of a high-affinity radiolabeled ligand from the transporter by the test compound.[3][8]Measures the inhibition of uptake of a fluorescent substrate that mimics natural neurotransmitters.[4][7][9]
Primary Output Binding affinity (Ki), IC50 (Inhibitory Concentration 50%)Functional inhibition (IC50), real-time uptake kinetics
Sensitivity Very high; allows for precise determination of binding constants.High; sufficient for screening and lead optimization.
Throughput Lower; involves multiple washing and filtration steps.[3][10]High; homogeneous "mix-and-read" format is amenable to automation.[4][9]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, significantly reducing safety overhead.[4]
Cost Higher, due to radiolabeled ligands, scintillation cocktails, and specialized equipment.Lower; fewer specialized reagents and disposal costs.
Data Relevance Directly measures binding to the target protein.Measures functional transport inhibition, which may be more physiologically relevant.[11]

Quantitative Data Summary

To effectively benchmark the activity of this compound, its performance should be compared against established monoamine transporter inhibitors. The following table presents hypothetical, yet representative, IC50 values (in nM) that could be obtained from the two different assay models.

CompoundTargetStandard Model (Radioligand Binding IC50 nM)New Model (Fluorescence Uptake IC50 nM)
This compound DAT 85 110
NET 250 310
SERT >1000 >1000
Nomifensine (Alternative) DAT 15[12]20
NET 47
SERT 15001800
GBR 12909 (Alternative) DAT 5[12]8
NET 200240
SERT 30003500
Cocaine (Alternative) DAT 150190
NET 300380
SERT 250310

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

To clarify the mechanism of action and the experimental process, the following diagrams illustrate the dopamine signaling pathway and a generalized workflow for an inhibition assay.

Dopamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle Dopamine_Released DAT Dopamine Transporter (DAT) [TARGET] D_Receptor Dopamine Receptor Signaling Downstream Signaling D_Receptor->Signaling Dopamine_Released->DAT Reuptake Dopamine_Released->D_Receptor Binding

Caption: Simplified dopamine signaling pathway highlighting DAT's role.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Plate_Cells Plate Transfected Cells (e.g., HEK293-hDAT) Incubate_Compound Pre-incubate Cells with Compound Plate_Cells->Incubate_Compound Prepare_Compounds Prepare Serial Dilutions of this compound Prepare_Compounds->Incubate_Compound Add_Substrate Add Substrate (Radiolabeled or Fluorescent) Incubate_Compound->Add_Substrate Incubate_Reaction Incubate for Binding/Uptake Add_Substrate->Incubate_Reaction Terminate Terminate Reaction (Filtration or Masking Dye) Incubate_Reaction->Terminate Measure Measure Signal (Scintillation or Fluorescence) Terminate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General experimental workflow for determining IC50 values.

Detailed Experimental Protocols

Protocol 1: Standard Model - DAT Radioligand Binding Assay

This protocol describes a competitive binding assay using [³H]WIN 35,428, a common radioligand for DAT, to determine the binding affinity of this compound.[3][6]

Materials:

  • Cell Membranes: Membrane preparations from HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compound: this compound, serially diluted.

  • Non-specific Determinant: 10 µM Cocaine or unlabeled WIN 35,428.[3]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% PEI), scintillation counter, scintillation cocktail.

Procedure:

  • Preparation: Thaw DAT membrane preparations on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Non-specific Determinant + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Compound Wells: 50 µL of this compound dilution + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[8][12]

  • Termination: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[3][8]

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[3]

  • Measurement: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a scintillation counter after an equilibration period (e.g., 4 hours).[3]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[3]

Protocol 2: New Model - Fluorescence-Based Dopamine Uptake Assay

This protocol provides a non-radioactive method for assessing the functional inhibition of DAT in live cells.[4][6][9]

Materials:

  • Cells: HEK293 cells stably expressing human DAT, seeded in a 96- or 384-well black, clear-bottom plate to form a confluent monolayer.[6][9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20mM HEPES, pH 7.4.[13]

  • Fluorescent Substrate Kit: A commercial kit containing a fluorescent neurotransmitter analog and a masking dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4][9]

  • Test Compound: this compound, serially diluted in Assay Buffer.

  • Positive Control: A known DAT inhibitor (e.g., Nomifensine) for determining maximal inhibition.

  • Equipment: Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed cells 18-24 hours prior to the assay to ensure a confluent monolayer on the day of the experiment.[9]

  • Compound Addition: Remove the cell culture medium and wash the cells once with Assay Buffer. Add 100 µL (for 96-well plates) of the diluted this compound, positive control, or vehicle (for 100% uptake) to the appropriate wells.[9]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[13]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add 100 µL of this solution to each well. The masking dye quenches extracellular fluorescence, ensuring only the intracellular signal is measured.[9]

  • Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity. The assay can be run in two modes:

    • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes to measure the rate of uptake.

    • Endpoint Mode: Incubate for a fixed period (e.g., 20-30 minutes) at 37°C before reading the final fluorescence.[4][9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[7]

By employing these comparative models and protocols, researchers can robustly characterize the biological activity of this compound, generating the high-quality, reproducible data required for advancing drug development programs.

References

Cross-Reactivity Profiling: A Comparative Guide to 4-Benzylpiperazin-2-one and Selected Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Benzylpiperazin-2-one and its alternatives. Due to the limited publicly available, comprehensive cross-reactivity screening data for this compound, this guide leverages data from structurally related benzylpiperazine derivatives and clinically relevant drugs with a piperazine moiety to provide a comparative framework. This guide aims to offer insights into the potential off-target interactions of this compound and to highlight the importance of comprehensive profiling in drug development.

Introduction to this compound and Comparators

This compound belongs to the piperazine class of compounds, a scaffold known for its presence in a wide range of biologically active molecules.[1] Derivatives of benzylpiperazine have been investigated for various therapeutic applications, including as antipsychotics, antidepressants, and analgesics, primarily targeting central nervous system (CNS) receptors.[2][3]

To provide a meaningful comparison, this guide includes data on two alternative compounds:

  • Arylpiperazine Derivative (Compound 10e): A potent and selective dopamine D3 receptor ligand, representing a research compound with a well-defined pharmacological profile.[4]

  • Olanzapine: An atypical antipsychotic drug widely used in the treatment of schizophrenia and bipolar disorder, known for its broad receptor binding profile.[5][6]

Comparative Cross-Reactivity Data

Table 1: Dopamine Receptor Affinities (Ki, nM)

ReceptorArylpiperazine Derivative (Compound 10e)[4]Olanzapine[5]
D1>10,00027
D247.51.1
D30.574.8
D4-2.5

Table 2: Serotonin Receptor Affinities (Ki, nM)

ReceptorArylpiperazine Derivative (Compound 10e)Olanzapine[5]
5-HT1A-133
5-HT2A-4
5-HT2C-11
5-HT3-100
5-HT6-10

Table 3: Adrenergic and Muscarinic Receptor Affinities (Ki, nM)

ReceptorArylpiperazine Derivative (Compound 10e)Olanzapine[5]
α1-19
α2-230
M1-1.9
M2-18
M3-25
M4-14
M5-10
H1-7

Note: A hyphen (-) indicates that data was not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in cross-reactivity profiling.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test compound: this compound or comparator compounds at various concentrations.

  • Incubation buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a specific pH.

  • Filtration apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.[8]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).[9]

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[9]

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, a common target for piperazine-containing CNS drugs.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity ↓ Neuronal Activity Gene_Expression->Neuronal_Activity G cluster_planning 1. Assay Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_reporting 4. Reporting A1 Select Target Compound (e.g., this compound) A2 Select Comparator Compounds A1->A2 A3 Define Receptor/Enzyme Panel A2->A3 B1 Prepare Reagents (Membranes, Ligands, Buffers) A3->B1 B2 Perform Radioligand Binding Assays B1->B2 B3 Perform Functional Assays (Optional) B2->B3 C1 Calculate IC50 and Ki Values B2->C1 C2 Generate Dose-Response Curves C1->C2 C3 Compare Binding Profiles C2->C3 D1 Summarize Data in Tables C3->D1 D2 Generate Visualizations D1->D2 D3 Prepare Final Report D2->D3

References

Unveiling the Binding Affinity of Benzylpiperazine Derivatives for Sigma Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The sigma-1 receptor, in particular, is a well-validated target for a range of neurological and psychiatric disorders, making the exploration of novel ligands a significant area of research.[1][2] This guide presents quantitative binding data, detailed experimental methodologies, and visual representations of experimental workflows and comparative affinities to support ongoing research and development efforts in this field.

Comparative Binding Affinity of Benzylpiperazine Derivatives

The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki, inhibition constant) of several benzylpiperazine derivatives and reference compounds for the σ1 and σ2 receptors. Lower Ki values indicate a higher binding affinity.

Compoundσ1 Receptor Ki (nM)[1]σ2 Receptor Ki (nM)[1]Selectivity (Ki σ2/Ki σ1)[1]
Lead Compound 8 --432
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)1.6-886
Compound 24 (1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one)--423
Haloperidol (Reference Ligand)---

Note: Specific Ki values for the lead compound 8 and compound 24 at each receptor, as well as for Haloperidol, were not explicitly provided in the summarized table of the source. The selectivity index, however, offers a clear comparison of their relative preference for the σ1 receptor over the σ2 receptor.

The data clearly indicates that compound 15 exhibits the highest affinity for the σ1 receptor with a Ki of 1.6 nM and a remarkable 886-fold selectivity over the σ2 receptor.[1][2] This highlights the potential for developing highly selective σ1 receptor ligands based on the benzylpiperazine scaffold.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The determination of binding affinities for the benzylpiperazine derivatives was performed using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the sigma-1 and sigma-2 receptors.

Materials:

  • Radioligands: [³H]-pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolylguanidine) for σ2 receptors.[1][2]

  • Membrane Preparations: Guinea pig brain membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.[3]

  • Test Compounds: Benzylpiperazine derivatives and reference compounds.

  • Non-specific Binding Control: Haloperidol.[1][2]

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-pentazocine or [³H]-DTG), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Determination of Non-specific Binding: In a separate set of wells, add a high concentration of an unlabeled ligand (e.g., Haloperidol) to saturate the receptors and determine the amount of non-specific binding of the radioligand.[1][2]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Comparative Affinities

To further clarify the experimental process and the comparative binding data, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Guinea Pig Brain/Rat Liver) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-pentazocine or [³H]-DTG) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Scintillation_Counting Scintillation Counting to Measure Radioactivity Filtration->Scintillation_Counting Data_Processing Calculation of Specific Binding and IC50 Determination Scintillation_Counting->Data_Processing Ki_Calculation Conversion of IC50 to Ki (Cheng-Prusoff Equation) Data_Processing->Ki_Calculation

Caption: Workflow of the Radioligand Binding Assay.

Binding_Affinity_Comparison cluster_compounds Compounds cluster_receptors Sigma Receptors Compound_15 Compound 15 Sigma1 σ1 Receptor Compound_15->Sigma1 Ki = 1.6 nM (High Affinity) Sigma2 σ2 Receptor Compound_15->Sigma2 Lower Affinity (886-fold selective for σ1) Lead_Compound_8 Lead Compound 8 Lead_Compound_8->Sigma1 Moderate Affinity Lead_Compound_8->Sigma2 Lower Affinity (432-fold selective for σ1) Compound_24 Compound 24 Compound_24->Sigma1 Moderate Affinity Compound_24->Sigma2 Lower Affinity (423-fold selective for σ1)

Caption: Comparative Binding Affinity for Sigma Receptors.

References

Evaluating the Neurotoxic Effects of 4-Benzylpiperazin-2-one versus N-benzylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant data disparity between the neurotoxic profiles of N-benzylpiperazine (BZP) and 4-Benzylpiperazin-2-one. While BZP has been the subject of numerous toxicological studies, data on the neurotoxic effects of this compound is currently lacking in publicly available research. This guide provides a detailed overview of the established neurotoxicity of BZP, supported by experimental data, and highlights the critical knowledge gap regarding this compound.

Introduction

N-benzylpiperazine (BZP) is a synthetic stimulant that has been widely used as a recreational drug, often marketed as a "legal high" or an alternative to amphetamines.[1][2] Its use has been associated with a range of adverse effects, including neurotoxicity.[2][3] In contrast, this compound is a structural analogue of BZP, but its pharmacological and toxicological properties have not been extensively investigated. This guide aims to consolidate the available experimental data on the neurotoxic effects of BZP to provide a benchmark for future comparative studies, should data on this compound become available.

N-benzylpiperazine (BZP): A Profile of Neurotoxicity

BZP exerts its stimulant effects primarily by increasing the synaptic concentrations of dopamine and serotonin.[4] However, beyond its psychoactive properties, research has demonstrated its potential to induce neuronal damage through various mechanisms.

In Vitro Neurotoxicity of BZP

Studies utilizing neuronal cell lines have been instrumental in elucidating the cellular mechanisms underlying BZP's neurotoxicity. Key findings from these studies are summarized in the table below.

Cell LineConcentration RangeKey FindingsReference
Human Glioblastoma (LN-18)0.1 - 1000 µg/mLIncreased LDH release, mitochondrial membrane hyperpolarization, decreased ATP production, increased ROS production, DNA damage, and activation of caspases-3 and -9, indicating mitochondrial-mediated apoptosis.[1][5]
Mouse Embryonic Carcinoma (P19)Not specifiedAll piperazine derivatives tested, including BZP, were found to be toxic.[6]
Human Neuroblastoma (SH-SY5Y)Not specifiedBZP and TFMPP were cytotoxic to these cells.[6]

These in vitro studies consistently point towards mitochondrial dysfunction and oxidative stress as central pillars of BZP-induced neurotoxicity, ultimately leading to apoptotic cell death.

In Vivo Neurotoxicity and Adverse Effects of BZP

Animal and human studies have corroborated the neurotoxic potential of BZP, linking its use to a range of adverse neurological effects.

  • Behavioral Sensitization: Chronic exposure to BZP in rats has been shown to produce behavioral sensitization and cross-sensitization to methamphetamine, suggesting long-term alterations in dopaminergic pathways.[7]

  • Seizures: Clinical reports have documented the occurrence of seizures in individuals following BZP ingestion, even at low doses.[3][8]

  • Psychiatric Events: Acute psychosis and other adverse psychiatric events have been associated with BZP use.[2]

This compound: An Uncharacterized Profile

A thorough search of the scientific literature reveals a significant absence of studies investigating the neurotoxic effects of this compound. While its synthesis and potential as a scaffold for other compounds have been described, its biological activity, particularly concerning neurotoxicity, remains uncharacterized.[9]

Experimental Protocols

To facilitate future comparative research, detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (LDH Release)
  • Cell Culture: Human glioblastoma LN-18 cells are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are exposed to varying concentrations of the test compound (e.g., BZP) for a specified duration (e.g., 24 hours).

  • LDH Measurement: The activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available colorimetric assay kit. The amount of LDH released is proportional to the extent of cell death.

  • Data Analysis: Results are typically expressed as a percentage of the positive control (e.g., cells treated with a known cytotoxic agent).

Mitochondrial Membrane Potential (Δψm) Assay
  • Cell Culture and Treatment: Similar to the cytotoxicity assay, cells are cultured and treated with the test compound.

  • Staining: Cells are incubated with a fluorescent cationic dye, such as JC-1. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: The ratio of red to green fluorescence is measured using a fluorescence microscope or a plate reader, providing an indication of mitochondrial health.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for BZP-induced neurotoxicity and a general workflow for in vitro neurotoxicity screening.

BZP_Neurotoxicity_Pathway BZP N-benzylpiperazine (BZP) Mitochondria Mitochondria BZP->Mitochondria Induces Dysfunction ROS Increased ROS Production Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP MMP Mitochondrial Membrane Hyperpolarization Mitochondria->MMP Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release DNA_Damage DNA Damage ROS->DNA_Damage Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for BZP-induced neurotoxicity.

Neurotoxicity_Workflow start Start: Select Neuronal Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with Test Compounds (e.g., BZP, this compound) culture->treatment assays Perform Neurotoxicity Assays treatment->assays ldh LDH Release Assay (Cytotoxicity) assays->ldh mmp Mitochondrial Membrane Potential Assay assays->mmp ros ROS Production Assay assays->ros data Data Analysis and Comparison ldh->data mmp->data ros->data end Conclusion on Comparative Neurotoxicity data->end

Caption: General workflow for in vitro neurotoxicity screening.

Conclusion and Future Directions

The available evidence strongly indicates that N-benzylpiperazine possesses significant neurotoxic properties, primarily mediated through the induction of mitochondrial dysfunction and oxidative stress. In stark contrast, the neurotoxic potential of this compound remains completely unexplored. This significant knowledge gap prevents a direct and meaningful comparison between these two compounds.

Future research should prioritize the investigation of this compound's neurotoxic profile using the established in vitro and in vivo models that have been applied to BZP. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of piperazine derivatives and for accurately assessing the potential risks associated with emerging psychoactive substances. Researchers and drug development professionals should exercise caution when considering compounds with structural similarities to BZP, given its demonstrated neurotoxicity.

References

Benchmarking 4-Benzylpiperazin-2-one Against Known Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer agent, 4-Benzylpiperazin-2-one, with established therapeutic agents, focusing on the inhibition of farnesyltransferase, a key enzyme in oncogenic signaling pathways. The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] A prominent mechanism of action for some of these compounds is the inhibition of farnesyltransferase, which is crucial for the post-translational modification of Ras proteins.[1] By disrupting the Ras signaling pathway, which is frequently hyperactivated in cancer, these compounds can lead to decreased cell proliferation and the induction of apoptosis.[1]

This guide benchmarks this compound, as a representative of its class, against the known farnesyltransferase inhibitors Tipifarnib and Lonafarnib, which have undergone extensive clinical investigation.[3]

Data Presentation

The following tables summarize the quantitative data for the piperazin-2-one scaffold and the benchmark therapeutic agents, Tipifarnib and Lonafarnib.

Table 1: In Vitro Farnesyltransferase Inhibition

Compound/DrugTargetIC50 (nM)Assay Conditions
Piperazin-2-one Derivative (Hypothetical) Farnesyltransferase-Data not available for this compound specifically. Derivatives show activity.[1]
Tipifarnib Farnesyltransferase0.86Cell-free enzymatic assay.[4]
Lonafarnib H-Ras Farnesyltransferase1.9Cell-free enzymatic assay.[5][6][7]
K-Ras Farnesyltransferase5.2Cell-free enzymatic assay.[5][6]
N-Ras Farnesyltransferase2.8Cell-free enzymatic assay.[5][6]

Table 2: In Vitro Anticancer Activity (Cell Viability)

Compound/DrugCancer Cell LineIC50/GI50 (µM)Assay Type
Piperazine Derivative PD-2 HepG2 (Liver Cancer)- (90.45% inhibition at 100 µg/mL)Not specified
Quinazolinone-piperazine 3d NCI (Lung), MCF-7 (Breast)1.1 ± 0.03MTT Assay[8]
Tipifarnib Various Cancer Cell Lines-Activity demonstrated in multiple cell lines.[9][10][11]
Lonafarnib HNSCC Cell Lines0.6 - 32.3Proliferation Assay[5]
SMMC-7721 (Liver Cancer)20.29CCK-8 Assay[12]
QGY-7703 (Liver Cancer)20.35CCK-8 Assay[12]

Mandatory Visualization

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS SOS RTK->SOS activates SOS->Ras_inactive promotes GDP/GTP exchange preRas pre-Ras FTase Farnesyltransferase (FTase) preRas->FTase FTase->Ras_inactive Farnesylation & Membrane Anchoring FPP Farnesyl Pyrophosphate (FPP) FPP->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation activates transcription factors Inhibitor This compound (FTI) Inhibitor->FTase inhibits Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay a1 Prepare Reagents: - FTase Enzyme - FPP Substrate - Dansyl-peptide Substrate - Assay Buffer a3 Reaction Setup: Mix Enzyme, Substrate, and Compound in 96-well plate a1->a3 a2 Compound Preparation: Serial dilution of This compound a2->a3 a4 Incubation (e.g., 60 min at 37°C) a3->a4 a5 Fluorescence Reading (λex/em = 340/550 nm) a4->a5 a6 Data Analysis: Calculate % Inhibition and IC50 Value a5->a6 b1 Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates b2 Compound Treatment: Add serial dilutions of This compound b1->b2 b3 Incubation (e.g., 72 hours) b2->b3 b4 MTT Reagent Addition b3->b4 b5 Formazan Solubilization b4->b5 b6 Absorbance Reading (570 nm) b5->b6 b7 Data Analysis: Calculate % Viability and GI50 Value b6->b7

References

Navigating the Matrix: An In Silico ADME Comparative Guide to Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzylpiperazine (BZP) and its derivatives. By leveraging data from recent studies and detailing the methodologies of key predictive tools, this guide aims to facilitate informed decisions in the early stages of drug discovery.

The journey of a drug candidate from lab to clinic is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of attrition. In silico ADME profiling offers a rapid and cost-effective strategy to de-risk and prioritize compounds with favorable properties. This guide focuses on benzylpiperazine, a compound of interest in various therapeutic areas, and its derivatives, providing a comparative analysis of their predicted ADME parameters.

At a Glance: Comparative ADME Profile

The following table summarizes the in silico ADME properties of the parent compound, 1-benzylpiperazine (BZP), and five of its derivatives investigated as potential mTORC1 inhibitors. This comparative data highlights how structural modifications can influence the pharmacokinetic profile of the core benzylpiperazine scaffold.

Parameter1-Benzylpiperazine (BZP)Derivative 2Derivative 4Derivative 13Derivative 25Derivative 71
Molecular Weight ( g/mol ) 176.26<500<500<500<500<500
LogP (Consensus) 1.83 - 2.1HighHighHighHighHigh
Water Solubility (LogS) -2.5 to -3.0GoodGoodGoodGoodGood
Gastrointestinal (GI) Absorption Low to HighHighHighHighHighHigh
Oral Bioavailability (%) ~97 (predicted by ACD/Percepta)GoodGoodGoodGoodGood
Blood-Brain Barrier (BBB) Permeant No (Low permeability predicted)N/AN/AN/AN/AN/A
CYP2D6 Substrate Yes (High probability)N/AN/AN/AN/AN/A
P-glycoprotein (P-gp) Substrate YesN/AN/AN/AN/AN/A
Druglikeness Rule of 5 Violations 000000

Data for BZP is a consensus from multiple platforms as reported by Jurowski et al. (2025). Data for derivatives is based on predictions from SwissADME as reported by Karim et al. (2024). "N/A" indicates data not available in the cited sources.

In Silico Experimental Protocols

The data presented in this guide is derived from various in silico prediction platforms. Understanding the underlying methodologies of these tools is crucial for interpreting the results. Below are detailed protocols for some of the key experiments (predictions) cited.

SwissADME: A User-Friendly Platform for Pharmacokinetic Prediction

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

Methodology:

  • Input: The user provides the chemical structure of the compound(s) of interest, typically in SMILES format or by drawing the structure directly on the web interface.

  • Physicochemical Descriptors: The platform calculates a range of descriptors, including molecular weight, LogP (a measure of lipophilicity) through a consensus of multiple methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), and water solubility (LogS).[1]

  • Pharmacokinetic Prediction:

    • GI Absorption: Predicted based on the BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA).[1]

    • BBB Permeation: Also determined using the BOILED-Egg model.

    • P-gp Substrate: A classification model predicts whether the compound is a substrate of the P-glycoprotein efflux pump.

    • CYP Inhibition: Models predict the likelihood of the compound inhibiting major cytochrome P450 isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

  • Drug-Likeness: The compound is evaluated against several established rules, including Lipinski's Rule of Five, Ghose filter, Veber's rule, and Egan's rule, to assess its potential as an orally available drug.

  • Output: The results are presented in a user-friendly graphical interface, with visual aids like the bioavailability radar, and can be downloaded for further analysis.

pkCSM: Graph-Based Signatures for ADMET Prediction

pkCSM is a web server that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicological properties.

Methodology:

  • Input: Users submit the molecular structure in SMILES format.

  • Graph-Based Signatures: The core of pkCSM's methodology is the use of graph-based structural signatures that encode distance patterns between atoms. These signatures serve as the descriptors for the machine learning models.

  • ADMET Prediction Models: The platform employs a series of predictive models for various endpoints:

    • Absorption: Predicts water solubility, Caco-2 permeability, intestinal absorption, and P-glycoprotein substrate and inhibitor status.

    • Distribution: Predicts BBB permeability, CNS permeability, and plasma protein binding.

    • Metabolism: Predicts whether the compound is a substrate or inhibitor for various CYP isoenzymes.

    • Excretion: Predicts total clearance and renal OCT2 substrate status.

    • Toxicity: Includes predictions for AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.

  • Output: The predictions are provided as numerical values (for regression models) or classifications, which can be used to assess the compound's ADMET profile.

ADMETlab 2.0: A Comprehensive Platform with a Multi-Task Graph Attention Framework

ADMETlab 2.0 is an integrated online platform for the systematic evaluation of ADMET and other molecular properties.

Methodology:

  • Input: Supports single molecule evaluation (SMILES or drawn structure) and batch screening from files (SDF/TXT).[2]

  • Prediction Models: The platform is built on robust QSPR (Quantitative Structure-Property Relationship) models trained using a multi-task graph attention (MGA) framework on high-quality experimental data.[3]

  • Comprehensive Profiling: It calculates a wide array of properties:

    • 17 physicochemical properties.

    • 13 medicinal chemistry properties.

    • 23 ADME properties.

    • 27 toxicity endpoints.

    • 8 toxicophore rules.[2]

  • User-Friendly Output: The results are presented with detailed explanations and optimal ranges for each property. A color-coded system (green for excellent, yellow for medium, red for poor) provides a quick visual assessment of the compound's profile.[2]

Visualizing the In Silico ADME Workflow

The following diagram illustrates a typical workflow for in silico ADME profiling, from initial compound design to the generation of a comprehensive pharmacokinetic profile.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_output Output: ADME Profile cluster_analysis Analysis Compound Compound Structure (SMILES/SDF) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM ADMETlab ADMETlab Compound->ADMETlab Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Excretion Excretion (Clearance) SwissADME->Excretion pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion Analysis Comparative Analysis & Prioritization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis CYP_Interaction cluster_interaction cluster_consequence Compound Benzylpiperazine Derivative Substrate Is a Substrate Compound->Substrate interacts with Inhibitor Is an Inhibitor Compound->Inhibitor interacts with CYP_Enzyme CYP450 Enzyme (e.g., CYP2D6) Substrate->CYP_Enzyme Metabolism Altered Metabolism of Compound Substrate->Metabolism Inhibitor->CYP_Enzyme DDI Drug-Drug Interaction (DDI) Risk Inhibitor->DDI Metabolism->DDI

References

A Comparative Analysis of the Pharmacological Profiles of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological profiles of benzylpiperazine (BZP) and its derivatives. Benzylpiperazine is a psychoactive substance with stimulant properties, and its derivatives exhibit a wide range of effects, making them of significant interest to researchers in pharmacology and drug development.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacological activity of benzylpiperazine derivatives is diverse, stemming from their interactions with various receptors and transporters within the central nervous system. While BZP itself has a complex and "messy" profile, acting on multiple monoamine systems, newer synthesized derivatives have been targeted for more specific receptor interactions.[2]

BZP's primary mechanism involves elevating synaptic levels of dopamine and serotonin, producing effects similar to MDMA.[2][3] It functions as a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inducing neurotransmitter release.[4] Concurrently, it acts as an antagonist at α2-adrenoreceptors, which increases the release of noradrenaline.[4] In contrast, derivatives like trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) show more selectivity for SERT over DAT.[5] More recently, novel benzylpiperazine derivatives have been developed as potent and selective ligands for sigma (σ) receptors, which are known to modulate pain signaling.[6][7]

Below, quantitative data on the receptor binding affinities and functional potencies of various derivatives are presented.

Data Presentation

Table 1: Receptor Binding Affinities (Kᵢ) of Novel Benzylpiperazine Derivatives for Sigma (σ) Receptors

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁)
15 1.6 1418 886
24 2.5 1057 423
Lead Compound 8 4.3 1858 432
Haloperidol 3.2 34 11

Data sourced from a study on newly synthesized benzylpiperazinyl derivatives designed as σ₁R antagonists for pain treatment.[6][7]

Table 2: Monoamine Transporter Release Potency (EC₅₀) of BZP and Comparators

Compound DAT Release EC₅₀ (nM) NET Release EC₅₀ (nM) SERT Release EC₅₀ (nM)
Benzylpiperazine (BZP) 175 62 6050
d-amphetamine 25 7 1765
d-methamphetamine 25 12 736

EC₅₀ values represent the concentration required to elicit 50% of the maximal neurotransmitter release.[4]

Signaling Pathways and Mechanisms

BZP's multifaceted interaction with the monoaminergic system is a key determinant of its stimulant and psychoactive effects. The diagram below illustrates its primary mechanisms of action at the presynaptic terminal.

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse BZP_in BZP DAT DAT BZP_in->DAT Substrate NET NET BZP_in->NET Substrate SERT SERT BZP_in->SERT Substrate Alpha2 α2 Receptor BZP_in->Alpha2 Antagonist DA Dopamine DAT->DA Efflux NE Norepinephrine NET->NE Efflux SER Serotonin SERT->SER Efflux Alpha2->NE Inhibition Blocked Postsynaptic Postsynaptic Receptors DA->Postsynaptic NE->Postsynaptic SER->Postsynaptic

Caption: BZP's primary mechanisms of action at the synapse.

Pharmacokinetics

The pharmacokinetic profile of BZP has been characterized in humans. Following oral administration, it is absorbed and reaches peak plasma concentrations relatively quickly. Its elimination half-life necessitates multiple doses for sustained effects, a characteristic relevant to its recreational use pattern.

Data Presentation

Table 3: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans (200 mg oral dose)

Parameter Value Unit
Cₘₐₓ (Peak Plasma Concentration) 262 ng/mL
Tₘₐₓ (Time to Peak Concentration) 75 min
t₁/₂ (Elimination Half-Life) 5.5 hours
Cl/F (Apparent Clearance) 99 L/h

Data from a study in healthy adult participants.[8][9]

Metabolically, piperazine derivatives undergo processes such as aromatic hydroxylation.[10] For instance, BZP is metabolized to 4-OH BZP and 3-OH BZP, which appear in plasma at lower concentrations than the parent drug.[8][9]

Comparative Cytotoxicity

The cytotoxic potential of BZP derivatives is an important consideration for drug safety and development. In vitro studies using cardiac cell lines have provided initial data on their comparative toxicity.

Data Presentation

Table 4: In Vitro Cytotoxicity (EC₅₀) of Benzylpiperazine Derivatives in H9c2 Cardiomyoblasts (24h incubation)

Compound EC₅₀ (mM)
BZP 343.9
TFMPP 59.6
MeOPP 570.1
MDBP 702.5

EC₅₀ values represent the concentration causing 50% cell death.[10]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are summaries of key protocols used in the pharmacological characterization of benzylpiperazine derivatives.

Protocol 1: Sigma (σ) Receptor Radioligand Binding Assay

This assay determines the binding affinity of compounds for σ₁ and σ₂ receptors.

  • Tissue Preparation: Guinea pig brain membrane homogenates are prepared as the source of sigma receptors.[6]

  • Assay Conditions:

    • For σ₁ receptor binding, [³H]-pentazocine is used as the radioligand.[6][7]

    • For σ₂ receptor binding, [³H]-DTG (1,3-di-o-tolylguanidine) is used as the radioligand.[6][7]

  • Non-Specific Binding: Haloperidol is added to a parallel set of experiments to determine the level of non-specific binding of the radioligand.[7]

  • Incubation: The membrane homogenates, radioligand, and test compounds (at various concentrations) are incubated together.

  • Detection: Following incubation, bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constants (Kᵢ) are calculated from the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) using specialized software.[6]

Protocol 2: Locomotor Activity Assay in Mice

This behavioral assay is used to assess the stimulant or sedative effects of a compound.

  • Animals: Adult male mice are used for the experiments.[5]

  • Apparatus: Activity is measured in an open-field arena equipped with photobeam sensors to detect horizontal movement (ambulation).[5]

  • Procedure:

    • Mice are habituated to the testing room before the experiment.

    • Animals are administered the test compound (e.g., DBZP) or a vehicle control via a specific route (e.g., intraperitoneal injection).[6]

    • Immediately after injection, each mouse is placed in the center of the open-field arena.

    • Locomotor activity (number of photobeam breaks) is recorded automatically by a computer system, typically in 5- or 10-minute intervals over a set period (e.g., 30-60 minutes).[5]

  • Data Analysis: The mean number of ambulation counts during the period of peak drug effect is calculated. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) is used to compare the activity levels of drug-treated groups to the vehicle control group.[5]

Experimental Workflow Visualization

The general workflow for the pharmacological profiling of novel benzylpiperazine derivatives follows a logical progression from initial synthesis to comprehensive in vivo characterization.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Characterization Binding Receptor Binding Assays (e.g., σ₁, σ₂) Toxicity Cytotoxicity Assays (e.g., MTT Assay) Binding->Toxicity Behavior Behavioral Pharmacology (e.g., Locomotor Activity) Binding->Behavior Analysis Data Analysis & SAR Studies Binding->Analysis Functional Functional Assays (e.g., Neurotransmitter Release) Functional->Behavior Functional->Analysis Toxicity->Analysis PK Pharmacokinetics (Cₘₐₓ, Tₘₐₓ, t₁/₂) Behavior->PK Behavior->Analysis Efficacy Efficacy Models (e.g., Pain Assays) PK->Efficacy PK->Analysis Efficacy->Analysis Synthesis Compound Synthesis & Purification Synthesis->Binding Synthesis->Functional

Caption: General workflow for pharmacological profiling.

References

Safety Operating Guide

Safe Disposal of 4-Benzylpiperazin-2-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar piperazine and piperidone derivatives, 4-Benzylpiperazin-2-one should be handled with caution. The following table summarizes the potential hazards.

Hazard ClassificationPotential GHS Category & StatementRationale
Acute Oral ToxicityCategory 4: Harmful if swallowed.[1]Common for many biologically active small molecules.
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]Piperazine derivatives can be irritating to the skin.
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1]Risk of significant eye irritation upon contact.
Skin SensitizationCategory 1: May cause an allergic skin reaction.[1]Potential to elicit an allergic response after skin contact.
FlammabilityCombustible Liquid (Category 4).[1]Related compounds have flash points indicating they are combustible.[1]

To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]To protect against splashes and vapors that may cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent skin contact, which may cause irritation or chemical burns.[4]
Body Protection Laboratory coat.[4]To protect against incidental contact and spills.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spills.[4]To avoid inhalation of potentially harmful vapors or aerosols.[4]

Experimental Protocol: Waste Disposal

The following step-by-step methodology outlines the safe segregation, collection, and preparation of this compound waste for disposal.

1. Waste Segregation and Collection:

  • Categorization: Classify waste containing this compound as hazardous chemical waste.[3][4] It should be collected as non-halogenated organic waste.

  • Avoid Mixing: Never mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids. Keep it separate from aqueous waste streams.[3]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weighing paper, pipette tips) separately from liquid waste solutions containing the compound.[3]

2. Waste Containerization and Labeling:

  • Container: Use a designated, compatible, and leak-proof container with a secure screw cap for collecting the waste.

  • Labeling: Affix a "Hazardous Waste" label to the container.[3] Clearly write the full chemical name, "this compound," and list any solvents present. Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard).[3]

3. Storage and Final Disposal:

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat and incompatible materials, pending collection.[3][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. The recommended final disposal method is high-temperature incineration at an approved facility.[3]

  • Prohibition of Drain Disposal: Do not dispose of this compound or its containers down the drain or in regular trash.[1][3]

4. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent like sand or vermiculite.[4] Collect the contaminated absorbent material into a designated hazardous waste container and seal it.[4]

  • Major Spills: For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

5. Empty Container Decontamination:

  • "Empty" containers that previously held this compound must be decontaminated before being discarded as regular trash or recycled.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.[4]

  • Puncture the decontaminated container to prevent reuse.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal store Store in Cool, Dry, Ventilated Secondary Containment Area seal->store professional Arrange for Collection by Licensed Waste Disposal Service store->professional incinerate High-Temperature Incineration at Approved Facility professional->incinerate drain Do NOT Dispose Down the Drain trash Do NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Benzylpiperazin-2-one was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including other benzylpiperazine and piperidone derivatives. Researchers should treat this compound as a potentially hazardous substance and handle it with the utmost care, supplementing this guidance with a comprehensive, substance-specific risk assessment before commencing any laboratory work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2]

  • Serious Eye Damage/Irritation: Risk of serious eye damage or irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][4]

  • Allergic Skin Reaction: Potential for causing an allergic skin reaction (sensitization).[1][5]

Personal Protective Equipment (PPE)

A thorough PPE regimen is mandatory to minimize exposure. All handling of this compound, particularly of the solid compound or concentrated solutions, should be performed within a certified chemical fume hood.

PPE CategoryItemSpecifications and Rationale
Ventilation Chemical Fume HoodEssential for preventing the inhalation of dust, aerosols, or vapors.[2][4] Ensure adequate ventilation and that the fume hood is functioning correctly before use.
Eye and Face Protection Chemical Safety Goggles & Face ShieldWear chemical splash goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][3] For prolonged or immersive contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.[2][4]
Respiratory Protection NIOSH-Approved RespiratorIf working outside of a fume hood, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates and organic vapors.[2][7]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Ensure the designated work area, typically a chemical fume hood, is clean and free of clutter.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Don all required PPE before handling the chemical.[1][2]

2. Weighing and Transfer:

  • Conduct all weighing and transfer of the solid material within the fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[1]

  • Decontaminate all equipment and the work area.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations to protect personnel and the environment.[2]

1. Waste Collection:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled hazardous waste container.[3]

  • Collect liquid waste containing this compound in a separate, sealed, and properly labeled container.[1][2]

2. Waste Segregation:

  • Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.

3. Container Management:

  • Use only compatible and properly sealed containers for waste.

  • Label waste containers clearly with "Hazardous Waste" and the full chemical name.

4. Final Disposal:

  • Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. The preferred method is typically high-temperature incineration.

Emergency Procedures

Spill Response:

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert substance like vermiculite or sand. Collect the contaminated material into a sealed container for hazardous waste disposal.

  • Major Spill: In the event of a large spill, evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE: Goggles, Gloves, Lab Coat prep1->prep2 prep3 Prepare Clean Work Area prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer to Reaction Vessel or Solvent handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Equipment & Work Area handle3->post1 post2 Dispose of Contaminated PPE in Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe handling workflow for this compound.

cluster_collection Waste Collection cluster_container Containerization solid Solid Waste (Gloves, Wipes, etc.) solid_cont Labeled Solid Hazardous Waste Container solid->solid_cont liquid Liquid Waste (Solutions, Rinsates) liquid_cont Labeled Liquid Hazardous Waste Container liquid->liquid_cont storage Store in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->storage disposal Arrange Pickup by Licensed Waste Disposal Company storage->disposal

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-Benzylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.